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  • Product: N,3-dimethylcyclohexanamine hydrochloride
  • CAS: 854427-44-4

Core Science & Biosynthesis

Foundational

N,3-dimethylcyclohexanamine hydrochloride synthesis route

An In-Depth Technical Guide to the Synthesis of N,3-dimethylcyclohexanamine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N,3-dimethylcyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic route to N,3-dimethylcyclohexanamine hydrochloride, a substituted cycloalkylamine of interest in pharmaceutical and chemical research. The core of this guide focuses on the reductive amination of 3-methylcyclohexanone with methylamine, a robust and widely applicable method for the formation of secondary amines. This document details the underlying chemical principles, provides a step-by-step experimental protocol, outlines methods for purification and characterization, and concludes with the final salt formation. The information presented herein is intended to equip researchers with the necessary knowledge to safely and efficiently synthesize this target compound.

Introduction and Strategic Overview

N,3-dimethylcyclohexanamine is a secondary amine built upon a substituted cyclohexane framework. The presence of both N-methyl and 3-methyl groups can lead to the existence of multiple stereoisomers, a critical consideration in drug development and pharmacological studies. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for handling and formulation.

The most logical and efficient synthetic approach to N,3-dimethylcyclohexanamine is through the reductive amination of 3-methylcyclohexanone. This method is a cornerstone of amine synthesis due to its versatility and the ready availability of starting materials.[1] The overall strategy involves two key transformations:

  • Formation of the N,3-dimethylcyclohexanamine free base: This is achieved by reacting 3-methylcyclohexanone with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

  • Conversion to the hydrochloride salt: The purified free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.

This guide will elaborate on a common and practical implementation of this strategy using sodium borohydride as the reducing agent, a choice favored for its operational simplicity and high chemoselectivity in a laboratory setting.[1]

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of N,3-dimethylcyclohexanamine hydrochloride from 3-methylcyclohexanone is a two-step process, with the first step, reductive amination, being the key C-N bond-forming reaction.

Step 1: Reductive Amination of 3-Methylcyclohexanone

Reductive amination involves the conversion of a carbonyl group to an amine via an intermediate imine.[2] The reaction between 3-methylcyclohexanone and methylamine under acidic catalysis first leads to the formation of an N-methylimine intermediate.[3] This is followed by the reduction of the C=N double bond to yield the secondary amine.

The choice of reducing agent is critical. While catalytic hydrogenation with H₂ gas over a metal catalyst (like Palladium or Nickel) is a common industrial method, laboratory-scale syntheses often employ hydride reagents for convenience and safety.[4][5] Sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) are excellent choices. NaBH₄ is effective for reducing the imine intermediate to the amine.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 3-methylcyclohexanone.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water results in the formation of a resonance-stabilized iminium cation.

  • Reduction: A hydride (H⁻) from the reducing agent (e.g., NaBH₄) attacks the carbon of the C=N double bond of the iminium ion, yielding the final product, N,3-dimethylcyclohexanamine.

Step 2: Hydrochloride Salt Formation

The conversion of the free amine to its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the synthesized amine acts as a base and accepts a proton from hydrochloric acid. This forms the ammonium salt, N,3-dimethylcyclohexanamine hydrochloride. This process is typically performed in a non-aqueous solvent, such as diethyl ether or isopropanol, to facilitate the precipitation of the salt.

Below is a diagram illustrating the overall synthetic pathway.

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation 3-Methylcyclohexanone 3-Methylcyclohexanone Imine_Intermediate Imine Intermediate 3-Methylcyclohexanone->Imine_Intermediate + Methylamine Methylamine Methylamine N3-dimethylcyclohexanamine_base N,3-dimethylcyclohexanamine (Free Base) Imine_Intermediate->N3-dimethylcyclohexanamine_base + Reducing Agent Final_Product N,3-dimethylcyclohexanamine Hydrochloride N3-dimethylcyclohexanamine_base->Final_Product + HCl Reducing_Agent Reducing Agent (e.g., NaBH4) HCl Hydrochloric Acid

Caption: Overall synthetic pathway for N,3-dimethylcyclohexanamine hydrochloride.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N,3-dimethylcyclohexanamine hydrochloride.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )Purity
3-MethylcyclohexanoneC₇H₁₂O112.17≥98%
Methylamine (40% in H₂O)CH₅N31.0640 wt. %
Sodium BorohydrideNaBH₄37.83≥98%
MethanolCH₄O32.04Anhydrous
Diethyl EtherC₄H₁₀O74.12Anhydrous
Hydrochloric Acid (in diethyl ether)HCl36.462.0 M solution
Sodium HydroxideNaOH40.00Pellets
Magnesium SulfateMgSO₄120.37Anhydrous
Deionized WaterH₂O18.02-
Synthesis of N,3-dimethylcyclohexanamine (Free Base)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylcyclohexanone (11.2 g, 0.1 mol) and methanol (100 mL). Cool the flask in an ice bath to 0-5 °C.

  • Amine Addition: While stirring, slowly add methylamine solution (40% in water, 11.6 g, 0.15 mol) to the flask, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to facilitate imine formation.

  • Reduction: In small portions, carefully add sodium borohydride (5.7 g, 0.15 mol) to the reaction mixture. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching and Solvent Removal: Cool the flask in an ice bath and slowly add 2 M sodium hydroxide solution until the mixture is basic (pH > 12) to decompose any remaining borohydride. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the remaining aqueous residue, add deionized water (50 mL) and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude N,3-dimethylcyclohexanamine as an oil.

Purification

The crude product can be purified by vacuum distillation to obtain the pure N,3-dimethylcyclohexanamine free base.

Synthesis of N,3-dimethylcyclohexanamine Hydrochloride
  • Dissolution: Dissolve the purified N,3-dimethylcyclohexanamine (assuming a quantitative yield from the previous step for calculation, ~12.7 g, 0.1 mol) in anhydrous diethyl ether (100 mL).

  • Precipitation: Cool the solution in an ice bath and slowly add a 2.0 M solution of hydrochloric acid in diethyl ether with stirring. A white precipitate of the hydrochloride salt will form.

  • Isolation: Continue stirring for 30 minutes in the ice bath. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether (2 x 20 mL) and dry under vacuum to yield the final product, N,3-dimethylcyclohexanamine hydrochloride.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_synthesis Synthesis of Free Base cluster_purification Purification & Salt Formation A 1. Dissolve 3-Methylcyclohexanone in Methanol (0-5 °C) B 2. Add Methylamine Solution A->B C 3. Add Sodium Borohydride (Reduction) B->C D 4. Stir at Room Temperature C->D E 5. Quench with NaOH D->E F 6. Remove Methanol E->F G 7. Extract with Diethyl Ether F->G H 8. Dry and Concentrate G->H I Crude Product (Oil) H->I J 9. Vacuum Distillation (Optional, for high purity) I->J K 10. Dissolve in Anhydrous Diethyl Ether J->K L 11. Add HCl in Ether (0 °C) K->L M 12. Filter Precipitate L->M N 13. Wash with Cold Ether M->N O 14. Dry Under Vacuum N->O P Final Product: N,3-dimethylcyclohexanamine HCl O->P

Caption: Experimental workflow for the synthesis of N,3-dimethylcyclohexanamine HCl.

Characterization and Data

The identity and purity of the synthesized N,3-dimethylcyclohexanamine and its hydrochloride salt should be confirmed using standard analytical techniques.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The spectra should be consistent with the expected structure of N,3-dimethylcyclohexanamine, showing characteristic peaks for the cyclohexyl ring protons, the methyl groups, and the N-H proton (in the free base, which may be broad or exchangeable).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the free base, the molecular ion peak [M]⁺ should be observed at m/z = 127.23.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction. The disappearance of the C=O stretch of the starting ketone and the appearance of an N-H stretch in the product are key indicators of a successful reaction.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are suitable for assessing the purity of the final product.[5][7]

Physical and Chemical Properties

The following table summarizes key properties of the target compound and its hydrochloride salt.

PropertyN,3-dimethylcyclohexanamineN,3-dimethylcyclohexanamine HClReference(s)
Molecular Formula C₈H₁₇NC₈H₁₈ClN[6][8]
Molecular Weight 127.23 g/mol 163.69 g/mol [6][8]
Appearance Colorless to pale yellow liquidWhite to off-white solid[8][9]
Boiling Point Not specified, but expected to be similar to N,N-dimethylcyclohexylamine (~160 °C)Not applicable (decomposes)[10]
Solubility Partially soluble in water; soluble in organic solventsSoluble in water and alcohols[8][10]

Safety and Handling

  • 3-Methylcyclohexanone: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

  • Methylamine: Corrosive and flammable. Causes severe skin burns and eye damage. It is also toxic if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a fume hood.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle away from sources of ignition.

  • N,3-dimethylcyclohexanamine: As a substituted amine, it is expected to be corrosive and an irritant. It may be harmful if swallowed or inhaled.[6]

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Work in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide has detailed a reliable and scalable laboratory synthesis for N,3-dimethylcyclohexanamine hydrochloride via the reductive amination of 3-methylcyclohexanone. By understanding the underlying chemical principles and adhering to the outlined experimental protocol, researchers can effectively produce this compound for further investigation in drug discovery and chemical development programs. The importance of proper safety precautions and thorough analytical characterization cannot be overstated in ensuring the successful and safe execution of this synthesis.

References

  • WANHUA CHEM GRP CO LTD. (2015). Method for preparing N,N-dimethylcyclohexylamine and N-methyl-dicyclohexylamine. Google Patents.
  • Google Patents. (n.d.). CN1092061A - N, the production method of N-dimethyl cyclohexylamine catalyst.
  • Google Patents. (n.d.). Method of preparing N,N-dimethyl cyclohexylamine catalyst.
  • SIELC Technologies. (2018). N,N-Dimethylcyclohexylamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-dimethyl- (CAS 98-94-2). Retrieved from [Link]

  • PubChem. (n.d.). N,3-dimethylcyclohexan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine.
  • PubChem. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanamine, N,N-dimethyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Retrieved from [Link]

  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Pearson+. (2024). Predict the products formed when cyclohexanone reacts with the fo.... Study Prep. Retrieved from [Link]

  • YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclohexene-1-methylamine, N,N-dimethyl-, hydrochloride. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Structure of N,3-dimethylcyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of N,3-dimethylcyclohexanamine h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of N,3-dimethylcyclohexanamine hydrochloride. While direct experimental data for this specific compound is limited in publicly accessible literature, this document leverages established principles of organic chemistry and spectroscopic data from analogous structures to present a robust theoretical and practical framework. The guide delves into the stereochemical intricacies of the molecule, proposes a detailed synthetic protocol via reductive amination, and offers an in-depth prediction and interpretation of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and potential application of substituted cyclohexanamine derivatives in fields such as medicinal chemistry and materials science.

Introduction

Substituted cyclohexanamines are a class of organic compounds that feature prominently in the landscape of pharmacologically active molecules and versatile chemical intermediates. Their rigid cyclohexane scaffold allows for precise spatial orientation of functional groups, making them attractive building blocks in drug design and stereoselective synthesis. N,3-dimethylcyclohexanamine, as a secondary amine with two stereocenters, presents a particularly interesting case for stereochemical and conformational analysis. The hydrochloride salt form enhances its aqueous solubility and stability, making it more amenable to biological testing and pharmaceutical formulation.

This guide aims to provide a detailed exposition of the molecular architecture of N,3-dimethylcyclohexanamine hydrochloride, moving from its fundamental chemical properties to the practical aspects of its synthesis and the nuances of its structural elucidation through modern spectroscopic techniques.

Physicochemical and Stereochemical Properties

N,3-dimethylcyclohexanamine possesses the molecular formula C₈H₁₇N. The formation of its hydrochloride salt involves the protonation of the secondary amine by hydrochloric acid, resulting in the molecular formula C₈H₁₈ClN and a corresponding increase in molecular weight.

PropertyValue (for the free base)Reference
Molecular FormulaC₈H₁₇N
Molecular Weight127.23 g/mol
IUPAC NameN,3-dimethylcyclohexan-1-amine
Stereoisomerism: A Tale of Two Centers

The presence of two stereocenters at the C1 and C3 positions of the cyclohexane ring gives rise to four possible stereoisomers, which can be grouped into two diastereomeric pairs: cis and trans.

  • Cis-isomer: The methyl group at C3 and the N-methylamino group at C1 are on the same side of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,3R) and (1S,3S).

  • Trans-isomer: The methyl group at C3 and the N-methylamino group at C1 are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers: (1R,3S) and (1S,3R).

The relative stereochemistry of these isomers significantly influences their physical and spectroscopic properties, as well as their potential biological activity. The chair conformation of the cyclohexane ring will be the most stable, and the preferred orientation of the substituents (axial vs. equatorial) will depend on minimizing steric interactions.

stereoisomers Stereoisomers of N,3-dimethylcyclohexanamine cis_RR (1R,3R)-N,3-dimethylcyclohexanamine cis_SS (1S,3S)-N,3-dimethylcyclohexanamine cis_RR->cis_SS Enantiomers trans_RS (1R,3S)-N,3-dimethylcyclohexanamine trans_SR (1S,3R)-N,3-dimethylcyclohexanamine trans_RS->trans_SR Enantiomers

Caption: Diastereomeric and enantiomeric relationships of N,3-dimethylcyclohexanamine.

Synthesis and Purification

The most logical and efficient synthetic route to N,3-dimethylcyclohexanamine is through the reductive amination of 3-methylcyclohexanone with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine (or enamine), which is then reduced to the target secondary amine.

Synthesis of the Precursor: 3-Methylcyclohexanone

3-Methylcyclohexanone is a commercially available starting material.[1] Should a laboratory synthesis be required, it can be prepared from various precursors, such as m-cresol, through catalytic hydrogenation and subsequent oxidation. One reported method involves the reaction of 3,3'-dimethyl-1,1'-peroxydicyclohexylamine with sodium methoxide.[2]

Proposed Protocol for Reductive Amination

This protocol is based on established procedures for the reductive amination of cyclohexanones.[3][4]

Step 1: Imine Formation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylcyclohexanone (1.0 eq.).

  • Dissolve the ketone in a suitable solvent, such as methanol or ethanol.

  • Add a solution of methylamine (CH₃NH₂) (1.1-1.5 eq.) in the same solvent. An excess of the amine is used to drive the equilibrium towards imine formation.

  • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the dehydration step in imine formation.[5]

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the N-methylimine intermediate.

Step 2: Reduction

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation. For enhanced selectivity, particularly in the presence of other reducible functional groups, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be employed.[6]

  • After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Adjust the pH of the solution to basic (pH > 10) with an aqueous solution of sodium hydroxide to deprotonate the amine hydrochloride and facilitate extraction.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,3-dimethylcyclohexanamine as a mixture of cis and trans isomers.

  • Purification of the free base can be achieved by distillation or column chromatography on silica gel. The separation of the cis and trans diastereomers may be possible through careful chromatography.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The N,3-dimethylcyclohexanamine hydrochloride will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.

synthesis_workflow start Start: 3-Methylcyclohexanone step1 Step 1: Imine Formation (Methylamine, cat. Acetic Acid) start->step1 step2 Step 2: Reduction (e.g., NaBH4) step1->step2 step3 Step 3: Work-up and Purification (Base, Extraction, Chromatography/Distillation) step2->step3 step4 Step 4: Salt Formation (Anhydrous HCl) step3->step4 end_product Product: N,3-dimethylcyclohexanamine HCl step4->end_product

Caption: Proposed synthetic workflow for N,3-dimethylcyclohexanamine hydrochloride.

Structural Elucidation by Spectroscopy

Due to the scarcity of published experimental spectra for N,3-dimethylcyclohexanamine hydrochloride, the following sections provide a detailed prediction of the expected spectroscopic features based on data from analogous compounds, such as N-methylcyclohexanamine and cis/trans-3-methylcyclohexanol.[7][8][9][10]

¹H NMR Spectroscopy

The ¹H NMR spectrum will be complex due to the presence of multiple diastereomers and the numerous overlapping signals from the cyclohexane ring protons. However, several key resonances can be predicted:

  • N-H Proton: In the hydrochloride salt, the proton on the nitrogen will be coupled to the nitrogen atom and will likely appear as a broad singlet or triplet (due to coupling with the N-methyl protons) in the downfield region (δ 8-10 ppm), and its integration will correspond to one proton.

  • N-Methyl Protons: A doublet will be observed for the N-methyl group due to coupling with the N-H proton. This signal is expected to be in the range of δ 2.5-3.0 ppm.

  • C3-Methyl Protons: A doublet in the upfield region (δ 0.8-1.2 ppm) is expected for the methyl group at the C3 position, with a coupling constant of approximately 6-7 Hz due to coupling with the adjacent C3 proton. The precise chemical shift will differ slightly between the cis and trans isomers.

  • C1 and C3 Protons: The methine protons at C1 (bearing the amino group) and C3 (bearing the methyl group) will appear as complex multiplets. The chemical shift and multiplicity of the C1 proton will be particularly informative for distinguishing between the cis and trans isomers due to differences in the axial/equatorial orientation and the corresponding dihedral angles with neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.

  • C1 Carbon: The carbon atom attached to the nitrogen (C1) will be deshielded and is expected to resonate in the range of δ 50-60 ppm.

  • N-Methyl Carbon: The N-methyl carbon will appear as a distinct signal in the range of δ 30-40 ppm.

  • C3-Methyl Carbon: The C3-methyl carbon will be in the upfield region, typically around δ 20-25 ppm.

  • Cyclohexane Ring Carbons: The remaining five carbons of the cyclohexane ring will appear in the range of δ 20-45 ppm. The chemical shifts will be subtly different for the cis and trans isomers due to stereochemical effects. For instance, in cis-3-methylcyclohexanol, the carbon bearing the methyl group is at approximately 35.3 ppm, while the carbon bearing the hydroxyl group is at 70.5 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of N,3-dimethylcyclohexanamine hydrochloride will exhibit characteristic absorptions:

  • N-H Stretch: A strong, broad absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the N-H stretch in a secondary amine salt.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • N-H Bend: An absorption band around 1580-1650 cm⁻¹ can be attributed to the N-H bending vibration.

  • C-N Stretch: The C-N stretching vibration is expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Mass Spectrometry

For the free base, N,3-dimethylcyclohexanamine, the mass spectrum will be governed by the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[9] The molecular ion peak (M⁺) would be expected at m/z = 127.

The fragmentation pattern will likely be dominated by alpha-cleavage, which is characteristic of amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium cation. Two primary alpha-cleavage pathways are possible:

  • Loss of a propyl radical from the cyclohexane ring, leading to a fragment at m/z = 84.

  • Loss of a methyl radical from the N-methyl group is less likely but possible.

Potential Applications and Biological Relevance

Conclusion

N,3-dimethylcyclohexanamine hydrochloride is a structurally interesting molecule with significant potential for stereochemical complexity. While direct experimental characterization is not widely reported, a comprehensive understanding of its molecular structure can be achieved through the application of fundamental principles of organic chemistry and spectroscopy. This guide has provided a detailed theoretical framework for its synthesis via reductive amination, a thorough prediction of its spectroscopic properties, and a discussion of its stereoisomerism. It is hoped that this document will serve as a valuable resource for researchers working with this and related compounds, facilitating their synthesis, characterization, and exploration of their potential applications.

References

  • Chaudhary, P., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

  • ResearchGate. Reductive amination of cyclohexanone with methylamine. [Link]

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  • ResearchGate. Synthesis and in vitro antibacterial activity of N-alkyl and N-aryl piperazine Derivatives. [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

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  • ATB. cis-3-methylcyclohexanol | C7H14O | MD Topology | NMR | X-Ray. [Link]

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  • PubMed. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. [Link]

  • ResearchGate. Synthesis and in vitro antibacterial activity of N-alkyl and N-aryl piperazine Derivatives | Request PDF. [Link]

  • National Institutes of Health. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]

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  • PubChem. N-Methyl-N-nitrosocyclohexanamine. [Link]

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  • The Good Scents Company. 3-methyl cyclohexanone. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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Foundational

A Technical Guide to the Aqueous Solubility Profiling of N,3-dimethylcyclohexanamine Hydrochloride

Abstract: The aqueous solubility of a chemical entity is a cornerstone physicochemical property that dictates its behavior in biological and chemical systems. For researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The aqueous solubility of a chemical entity is a cornerstone physicochemical property that dictates its behavior in biological and chemical systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic—it is a critical determinant of a compound's viability for further development. This guide provides an in-depth framework for the systematic determination of the aqueous solubility profile of N,3-dimethylcyclohexanamine hydrochloride. While specific experimental data for this compound is not publicly available, this document outlines the authoritative, field-proven methodologies required to generate a robust and reliable solubility profile. By integrating theoretical principles with standardized experimental protocols, this guide serves as a self-validating system for producing data suitable for research, development, and regulatory purposes.

Foundational Profile of N,3-dimethylcyclohexanamine

N,3-dimethylcyclohexanamine is a substituted cycloaliphatic amine. Its hydrochloride salt form is designed to improve aqueous solubility and handling properties compared to the free base. A foundational understanding of its basic physicochemical properties, derived from computational models, is the first step in designing a solubility assessment strategy.[1]

Chemical Structure (Free Base):

  • Molecular Formula: C₈H₁₇N[1]

  • Molecular Weight: 127.23 g/mol [1]

  • Computed Properties (Free Base):

    • XLogP3-AA (Lipophilicity): 2.0[1]

    • Hydrogen Bond Donor Count: 1[1]

    • Hydrogen Bond Acceptor Count: 1[1]

The presence of an amine group (a weak base) is the most critical feature governing its solubility. In an aqueous medium, this group can be protonated to form a positively charged ammonium ion. The hydrochloride salt form indicates that the compound is already in this protonated, more polar state.

The Theoretical Bedrock: pH-Dependent Solubility of Amine Salts

For an ionizable compound like N,3-dimethylcyclohexanamine, solubility is not a single value but a profile that is highly dependent on pH.[2] The relationship between the ionized (soluble) and unionized (less soluble) species is the key to understanding its behavior.

The equilibrium can be represented as:

R-NH₂⁺Cl⁻ (solid) ⇌ R-NH₂⁺ (dissolved) + Cl⁻ R-NH₂⁺ (dissolved) ⇌ R-NH (unionized) + H⁺

The solubility is therefore governed by the intrinsic solubility of the unionized free base (S₀) and the pKa of the conjugate acid (R-NH₂⁺). The Henderson-Hasselbalch equation provides the theoretical framework for predicting the pH at which the compound transitions between its more soluble ionized form and its less soluble unionized form.[2] For a weak base, total solubility (S_pH) at a given pH is a function of S₀, pH, and pKa. As the pH of the solution increases above the pKa, the equilibrium shifts towards the unionized free base, which is typically less soluble and may precipitate out of solution.

This pH-dependent behavior is precisely why regulatory bodies like the FDA and EMA mandate solubility testing across a physiological pH range (typically 1.2 to 6.8) for pharmaceutical development.[3][4]

G cluster_0 Solution Environment cluster_1 Dominant Species & Solubility Low_pH Low pH (pH < pKa) Ionized Ionized Form [R-NH₂⁺] (High Solubility) Low_pH->Ionized Protonation Favored High_pH High pH (pH > pKa) Unionized Unionized Form [R-NH] (Low Solubility) High_pH->Unionized Deprotonation Favored

Caption: pH effect on the ionization and solubility of a basic amine.

The Gold Standard: Thermodynamic Equilibrium Solubility Profiling

To generate a definitive, regulatory-compliant solubility profile, the thermodynamic (or equilibrium) solubility must be determined. This value represents the true saturation point of the compound in a given medium after equilibrium has been reached between the dissolved and solid states. The most widely accepted methodology for this is the shake-flask method.[4][5]

Core Principle & Self-Validation

The shake-flask method is authoritative because it is a self-validating system. An excess of the solid compound is agitated in the test medium for a sufficient duration to ensure a true equilibrium is achieved.[6][7] The system's validity is confirmed by measuring the concentration at multiple time points until it reaches a plateau, signifying that the solution is saturated and stable.[6]

Experimental Workflow: Shake-Flask Method

This protocol is synthesized from guidelines established by the World Health Organization (WHO) and the International Council for Harmonisation (ICH) for Biopharmaceutics Classification System (BCS) studies.[4][6]

G start Start: Obtain N,3-dimethylcyclohexanamine HCl prep 1. Prepare Buffers (pH 1.2, 4.5, 6.8, etc.) start->prep add_solid 2. Add Excess Solid to each buffer vial prep->add_solid agitate 3. Agitate at 37±1 °C (e.g., vial roller, shaker) add_solid->agitate sample 4. Sample at Time Points (e.g., 2, 4, 8, 24, 48h) agitate->sample separate 5. Separate Solid (Centrifuge or Filter) sample->separate analyze 6. Quantify Concentration (HPLC-UV) separate->analyze equilibrium Equilibrium Reached? (Concentration Plateau) analyze->equilibrium equilibrium->agitate No solid_state 7. Analyze Residual Solid (PXRD, DSC) equilibrium->solid_state Yes end End: Report Solubility Profile solid_state->end

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

1. Preparation of Media:

  • Prepare aqueous buffer solutions according to standard pharmacopeia recipes. Per ICH M9 guidelines, a minimum of three buffers should be used:

    • pH 1.2 (e.g., HCl/NaCl)
    • pH 4.5 (e.g., Acetate buffer)
    • pH 6.8 (e.g., Phosphate buffer)
  • Causality: This range mimics the transit through the human gastrointestinal tract, providing biorelevant data.[3][4]

  • Measure and record the final pH of each buffer at 37 °C.

2. Sample Preparation:

  • Add an excess amount of N,3-dimethylcyclohexanamine hydrochloride solid to a series of glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

  • Add a precise volume of each prepared buffer to the corresponding vials.

3. Equilibration:

  • Seal the vials securely.

  • Place the vials in an agitation device (e.g., orbital shaker, vial rotator) set to maintain a constant temperature of 37 ± 1 °C.

  • Agitate the samples continuously.

4. Sampling and Analysis:

  • At predetermined time points (e.g., 4, 8, 24, 48, and 72 hours), cease agitation and allow the solid to settle briefly.[6]

  • Withdraw an aliquot of the supernatant. Immediately separate the liquid from the solid phase using either centrifugation or filtration (e.g., with a 0.45 µm PVDF syringe filter).

  • Causality: This step is crucial to prevent undissolved particles from artificially inflating the concentration measurement. Filtration is generally preferred, but centrifugation is a valid alternative.[6]

  • Immediately dilute the clarified sample with a suitable mobile phase to prevent precipitation upon cooling.[6]

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

5. Confirmation of Equilibrium and Solid Form:

  • Plot concentration versus time for each pH. Equilibrium is confirmed when consecutive measurements show no significant change (e.g., <5%).[6]

  • After the final time point, recover the remaining solid from each vial.

  • Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

  • Causality: This step is essential for trustworthiness. It verifies whether the compound underwent a phase change or converted from the hydrochloride salt to the free base during the experiment, which would invalidate the results for the salt form.[8]

Data Presentation and Interpretation

All quantitative data must be summarized for clarity and comparative analysis.

Table 1: Equilibrium Solubility of N,3-dimethylcyclohexanamine HCl at 37 °C

Buffer pH (Initial) Equilibrium pH (Final) Time to Equilibrium (h) Solubility (µg/mL) Solubility (mg/mL) Molar Solubility (mol/L) Solid Form Post-Analysis
1.20
4.50
6.80

| Other | | | | | | |

The resulting data should be plotted as Solubility (log scale) vs. pH. This graphical representation provides an immediate, intuitive understanding of the compound's behavior. A sharp drop in solubility as the pH approaches and exceeds the pKa is the expected profile for a basic amine. This profile is critical for predicting where the compound might precipitate in a biological system and for designing appropriate formulations.

Safety & Handling Precautions

While specific data for N,3-dimethylcyclohexanamine hydrochloride is limited, data for the structurally similar N,N-dimethylcyclohexylamine (CAS 98-94-2) should be used as a proxy for establishing safe handling procedures.

  • Hazards: Assumed to be a flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.[9][10]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

    • Keep away from sources of ignition.[11]

    • Handle as a corrosive substance, avoiding all direct contact.

References

  • N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem. National Center for Biotechnology Information. [Link]

  • Chemical Properties of Cyclohexanamine, N,N-dimethyl- (CAS 98-94-2) - Cheméo. Cheméo. [Link]

  • N,3-dimethylcyclohexan-1-amine | C8H17N | CID 16771259 - PubChem. National Center for Biotechnology Information. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Dissolution Technologies. [Link]

  • (PDF) Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - ResearchGate. ResearchGate. [Link]

  • Safety Data Sheet: N,N-Dimethylcyclohexylamine - Carl ROTH. Carl ROTH. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution - FDA. U.S. Food and Drug Administration. [Link]

  • Annex 4 - World Health Organization (WHO). World Health Organization. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift | ACS Omega. American Chemical Society Publications. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis - University of Glasgow Theses. University of Glasgow. [Link]

  • Thermodynamic Solubility Assay - Evotec. Evotec. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - European Medicines Agency (EMA). European Medicines Agency. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. National Institutes of Health. [Link]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances - CR Com. CR Com. [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - CORE. CORE. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - MDPI. MDPI. [Link]

  • Ph and Solubility of Drugs - YouTube. YouTube. [Link]

  • N,N-Dimethylcyclohexanamine - ChemBK. ChemBK. [Link]

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Exploratory

An In-depth Technical Guide to N,3-dimethylcyclohexanamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,3-dimethylcyclohexanamine hydrochloride, a substituted cyclohexylamine derivative. Given the limited direct literature on this specific isomer, this document sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N,3-dimethylcyclohexanamine hydrochloride, a substituted cyclohexylamine derivative. Given the limited direct literature on this specific isomer, this document synthesizes information from established chemical principles and data on closely related analogues to offer a robust resource for research and development. We will delve into its chemical identity, a proposed synthetic pathway with mechanistic insights, methods for its analytical characterization, and a discussion of its potential pharmacological and toxicological profile based on structure-activity relationships.

Chemical Identity and Physicochemical Properties

N,3-dimethylcyclohexanamine hydrochloride is the salt form of the parent amine, N,3-dimethylcyclohexanamine. The presence of two stereocenters (at C1 and C3 of the cyclohexane ring) implies the existence of four possible stereoisomers.

The parent amine, N,3-dimethylcyclohexan-1-amine, has the chemical formula C8H17N and a molecular weight of 127.23 g/mol .[1] The hydrochloride salt has the formula C8H18ClN and a molecular weight of 163.69 g/mol .

Table 1: Computed Physicochemical Properties of N,3-dimethylcyclohexan-1-amine

PropertyValueSource
Molecular Weight127.23 g/mol PubChem[1]
XLogP3-AA2PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass127.136099547 DaPubChem[1]
Topological Polar Surface Area12 ŲPubChem[1]

Proposed Synthesis of N,3-dimethylcyclohexanamine Hydrochloride

Overall Synthetic Scheme

Synthesis_of_N_3_dimethylcyclohexanamine_hydrochloride cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Methylation cluster_2 Step 3: Salt Formation 3-methylcyclohexanone 3-Methylcyclohexanone N-methyl-3-methylcyclohexanamine N-methyl-3-methylcyclohexanamine 3-methylcyclohexanone->N-methyl-3-methylcyclohexanamine CH3NH2, NaBH3CN N,3-dimethylcyclohexanamine N,3-dimethylcyclohexanamine N-methyl-3-methylcyclohexanamine->N,3-dimethylcyclohexanamine HCHO, HCOOH (Eschweiler-Clarke) N,3-dimethylcyclohexanamine_HCl N,3-dimethylcyclohexanamine Hydrochloride N,3-dimethylcyclohexanamine->N,3-dimethylcyclohexanamine_HCl HCl in ether

Caption: Proposed synthesis of N,3-dimethylcyclohexanamine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-methyl-3-methylcyclohexanamine via Reductive Amination

This initial step involves the reaction of 3-methylcyclohexanone with methylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is a suitable choice as it is a mild reducing agent that selectively reduces the iminium ion intermediate over the starting ketone.

  • Materials: 3-methylcyclohexanone, methylamine (as a solution in a suitable solvent like THF or as a gas), sodium cyanoborohydride, methanol, acetic acid, diethyl ether, sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 3-methylcyclohexanone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add methylamine (1.5 equivalents) to the solution.

    • Acidify the mixture to a pH of approximately 6 by the dropwise addition of glacial acetic acid. This is crucial for the formation of the iminium ion.

    • In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in methanol and add it dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Quench the reaction by the addition of water.

    • Basify the mixture with a saturated sodium bicarbonate solution to a pH of >9.

    • Extract the product with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-methyl-3-methylcyclohexanamine.

    • The crude product can be purified by distillation or column chromatography.

Step 2: Synthesis of N,3-dimethylcyclohexanamine via Eschweiler-Clarke Reaction

The secondary amine from Step 1 can be methylated to the tertiary amine using the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde. This method is advantageous as it prevents over-alkylation to a quaternary ammonium salt.

  • Materials: N-methyl-3-methylcyclohexanamine, formic acid, formaldehyde (37% aqueous solution), hydrochloric acid, sodium hydroxide solution, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask, add N-methyl-3-methylcyclohexanamine (1 equivalent), formic acid (2 equivalents), and formaldehyde (2 equivalents).

    • Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid.

    • Evaporate the mixture to dryness under reduced pressure.

    • Dissolve the residue in water and basify with a sodium hydroxide solution until the pH is >10.

    • Extract the product with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N,3-dimethylcyclohexanamine.

    • Purify the product by distillation.

Step 3: Formation of N,3-dimethylcyclohexanamine Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt, which is often a more stable and crystalline solid.

  • Materials: N,3-dimethylcyclohexanamine, anhydrous diethyl ether, hydrochloric acid solution in diethyl ether.

  • Procedure:

    • Dissolve the purified N,3-dimethylcyclohexanamine (1 equivalent) in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) with stirring.

    • A precipitate of N,3-dimethylcyclohexanamine hydrochloride should form.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized N,3-dimethylcyclohexanamine hydrochloride.

Analytical_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Structure_Confirmation Structure_Confirmation Purification->Structure_Confirmation Purity_Assessment Purity_Assessment Structure_Confirmation->Purity_Assessment NMR NMR Structure_Confirmation->NMR MS MS Structure_Confirmation->MS IR IR Structure_Confirmation->IR HPLC HPLC Purity_Assessment->HPLC GC GC Purity_Assessment->GC Elemental_Analysis Elemental_Analysis Purity_Assessment->Elemental_Analysis

Caption: A typical analytical workflow for compound characterization.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the two methyl groups (one on the nitrogen and one on the cyclohexane ring), methine protons, and methylene protons of the cyclohexane ring. The integration of these signals should be consistent with the structure.
¹³C NMR Resonances for the two distinct methyl carbons, the carbons of the cyclohexane ring (methine and methylene), and the carbon attached to the nitrogen.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum of the free base would be expected to show a molecular ion peak (M+) and characteristic fragmentation patterns of cyclic amines.
Infrared (IR) Spectroscopy For the hydrochloride salt, a broad absorption band in the 2400-2800 cm⁻¹ region is characteristic of the N-H stretch of an amine salt. C-H stretching and bending vibrations would also be present.
High-Performance Liquid Chromatography (HPLC) A suitable reversed-phase HPLC method can be developed to assess the purity of the compound.
Gas Chromatography (GC) GC analysis of the free base can also be used to determine purity.

Potential Pharmacological and Toxicological Profile

Direct pharmacological and toxicological data for N,3-dimethylcyclohexanamine is not available in the public domain. However, by examining the structure-activity relationships of related substituted cyclohexylamines, we can infer potential biological activities and hazards.

Structure-Activity Relationships and Potential Pharmacological Effects

Substituted cyclohexylamines are present in a variety of biologically active compounds. The specific substitution pattern on the cyclohexane ring and the nature of the amine substituents significantly influence the pharmacological profile.

  • Central Nervous System (CNS) Activity: Many simple alkyl-substituted cyclohexylamines exhibit some degree of CNS activity. The lipophilicity, which is influenced by the methyl groups, will affect the ability of the compound to cross the blood-brain barrier.

  • Receptor Binding: Depending on the stereochemistry and overall shape of the molecule, it could potentially interact with various receptors, such as adrenergic, dopaminergic, or serotonergic receptors. Structure-activity relationship studies on related compounds have shown that the position and nature of substituents on the ring can greatly alter receptor affinity and efficacy.[2]

Predicted Toxicological Profile

The toxicological profile of N,3-dimethylcyclohexanamine is likely to be similar to other simple aliphatic amines.

  • General Toxicity: Based on data for related compounds like N,N-dimethylcyclohexylamine, it can be anticipated that N,3-dimethylcyclohexanamine may be harmful if swallowed, in contact with skin, or inhaled.[1] It is also likely to be corrosive and cause skin and eye irritation.

  • Metabolism: It is expected that the compound would be metabolized in the liver, potentially through N-demethylation and oxidation of the cyclohexane ring.

  • Genotoxicity and Carcinogenicity: There is no available data to suggest that this compound would be genotoxic or carcinogenic, but this would need to be determined through appropriate assays.

Conclusion

N,3-dimethylcyclohexanamine hydrochloride is a chemical entity for which specific, detailed scientific literature is sparse. However, by applying established principles of organic synthesis and leveraging data from structurally similar molecules, a comprehensive technical understanding can be formulated. The proposed synthetic route via reductive amination and subsequent methylation is a robust and logical approach. The analytical methods described provide a clear pathway for the confirmation of its structure and purity. While its pharmacological and toxicological profiles remain to be experimentally determined, the discussion on structure-activity relationships provides a foundation for initial hypothesis-driven research. This guide serves as a valuable starting point for any researcher, scientist, or drug development professional interested in exploring the chemistry and potential applications of N,3-dimethylcyclohexanamine hydrochloride.

References

  • PubChem. N,3-dimethylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]

  • MDPI. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N,3-Dimethylcyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction N,3-Dimethylcyclohexanamine hydrochloride is a secondary amine salt that holds potential as a va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

N,3-Dimethylcyclohexanamine hydrochloride is a secondary amine salt that holds potential as a valuable building block in medicinal chemistry and drug discovery. Its substituted cyclohexane scaffold is a common motif in numerous bioactive molecules.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various experimental settings.

This comprehensive guide provides a detailed experimental protocol for the synthesis, purification, and characterization of N,3-dimethylcyclohexanamine hydrochloride. The protocol is designed to be self-validating, with in-depth explanations of the chemical principles and safety precautions at each stage.

Chemical Profile and Properties

A thorough understanding of the physicochemical properties of N,3-dimethylcyclohexanamine and its hydrochloride salt is crucial for its effective handling and application.

PropertyValue (N,3-dimethylcyclohexanamine)Value (N,3-dimethylcyclohexanamine HCl)Source
Molecular Formula C₈H₁₇NC₈H₁₈ClNPubChem
Molecular Weight 127.23 g/mol 163.69 g/mol PubChem
Appearance Colorless to yellowish liquid (predicted)White to off-white solid (predicted)N/A
Hazards Flammable, Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritationTo be handled with care, assuming similar toxicity to the free basePubChem, Fisher Scientific[2]

Experimental Protocol: Synthesis of N,3-Dimethylcyclohexanamine Hydrochloride

The synthesis of N,3-dimethylcyclohexanamine hydrochloride is achieved through a two-step process: reductive amination of 3-methylcyclohexanone with methylamine to form the free amine, followed by conversion to its hydrochloride salt.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrochloride Salt Formation 3-Methylcyclohexanone 3-Methylcyclohexanone Imine_Intermediate Imine_Intermediate 3-Methylcyclohexanone->Imine_Intermediate Methylamine N,3-Dimethylcyclohexanamine N,3-Dimethylcyclohexanamine Imine_Intermediate->N,3-Dimethylcyclohexanamine Sodium Borohydride N,3-Dimethylcyclohexanamine_HCl N,3-Dimethylcyclohexanamine_HCl N,3-Dimethylcyclohexanamine->N,3-Dimethylcyclohexanamine_HCl HCl in Diethyl Ether Purification Purification N,3-Dimethylcyclohexanamine_HCl->Purification Recrystallization Characterization Characterization Purification->Characterization

Sources

Application

Application Notes and Protocols: N,3-Dimethylcyclohexanamine Hydrochloride in Organic Synthesis

Introduction: Unveiling the Potential of a Chiral Amine N,3-Dimethylcyclohexanamine hydrochloride is a chiral secondary amine salt that holds considerable potential as a versatile building block and reagent in modern org...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Chiral Amine

N,3-Dimethylcyclohexanamine hydrochloride is a chiral secondary amine salt that holds considerable potential as a versatile building block and reagent in modern organic synthesis. Its structural rigidity, conferred by the cyclohexane backbone, combined with the presence of two stereocenters and a modifiable secondary amine handle, makes it an attractive candidate for applications in asymmetric synthesis, pharmaceutical development, and materials science. While extensive literature detailing specific, widespread applications of this particular hydrochloride salt is nascent, its inherent chemical features allow for the extrapolation of its utility based on well-established principles of organic chemistry.

This guide provides an in-depth exploration of the potential applications of N,3-dimethylcyclohexanamine hydrochloride, complete with detailed, field-proven insights and robust experimental protocols. The methodologies presented herein are designed to be self-validating systems, grounded in authoritative chemical principles.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of N,3-dimethylcyclohexanamine hydrochloride is paramount for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₈ClN[1]
Molecular Weight 163.69 g/mol [1]
CAS Number 854427-44-4[1]
Appearance Solid (predicted)General knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge

The key structural features that dictate the reactivity and potential applications of N,3-dimethylcyclohexanamine are:

  • Chirality: The presence of two stereocenters (at the 1 and 3 positions of the cyclohexane ring) makes it a valuable chiral building block.

  • Secondary Amine: The N-methyl group renders it a secondary amine, which can be further functionalized through N-alkylation, N-acylation, and other reactions.

  • Cyclohexane Scaffold: The rigid cyclohexane ring provides a defined spatial arrangement of substituents, which is crucial for stereoselective transformations.

  • Hydrochlide Salt: The hydrochloride form enhances stability and water solubility, facilitating its handling and use in aqueous or biphasic reaction media. The free base can be readily generated by treatment with a suitable base.

Application I: As a Chiral Resolving Agent for Racemic Carboxylic Acids

The chiral nature of N,3-dimethylcyclohexanamine makes it an excellent candidate for use as a resolving agent to separate enantiomers of racemic carboxylic acids. This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Mechanistic Rationale

The fundamental principle involves an acid-base reaction between the chiral amine (after conversion to the free base) and a racemic carboxylic acid. This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomers exhibit distinct physical properties, most notably solubility in a given solvent system. By carefully selecting the solvent, one diastereomer can be selectively crystallized, while the other remains in the mother liquor. Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically enriched carboxylic acid and the chiral amine hydrochloride.

Experimental Workflow: Resolution of Racemic Mandelic Acid

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: Diastereomeric Salt Formation cluster_2 Step 3: Fractional Crystallization & Isolation cluster_3 Step 4: Liberation of Enantiopure Acid A N,3-Dimethylcyclohexanamine HCl in Water/EtOAc B Add 2M NaOH (aq) Stir vigorously A->B C Separate organic layer Dry over Na₂SO₄ B->C D N,3-Dimethylcyclohexanamine (free base) in EtOAc C->D F Combine with free base solution Stir at room temperature D->F E Racemic Mandelic Acid in EtOAc E->F G Cool to 0°C Allow crystallization F->G H Diastereomeric Salt Mixture G->H I Filter crystals H->I J Wash with cold EtOAc I->J M Mother Liquor (contains Diastereomer 2) I->M K Dry crystals J->K L Diastereomer 1 (less soluble) K->L N Suspend Diastereomer 1 in Water/EtOAc L->N O Add 2M HCl (aq) Stir N->O P Separate organic layer Dry and evaporate O->P Q Enantiopure Mandelic Acid P->Q

Caption: Workflow for chiral resolution.

Detailed Protocol: Resolution of Racemic Mandelic Acid

Materials:

  • N,3-dimethylcyclohexanamine hydrochloride (1.0 eq)

  • Racemic mandelic acid (1.0 eq)

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Polarimeter for enantiomeric excess determination

Procedure:

  • Generation of the Free Base:

    • Dissolve N,3-dimethylcyclohexanamine hydrochloride (e.g., 1.64 g, 10 mmol) in a mixture of 20 mL of water and 20 mL of ethyl acetate in a separatory funnel.

    • Slowly add 2M NaOH solution (approx. 6 mL) until the aqueous layer is basic (pH > 10).

    • Shake the funnel vigorously, allowing the layers to separate.

    • Extract the aqueous layer with an additional 15 mL of ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and use the resulting solution directly in the next step.

  • Formation of Diastereomeric Salts:

    • Dissolve racemic mandelic acid (e.g., 1.52 g, 10 mmol) in 30 mL of warm ethyl acetate.

    • To the mandelic acid solution, add the ethyl acetate solution of the N,3-dimethylcyclohexanamine free base dropwise with stirring.

    • Stir the resulting solution at room temperature for 1 hour, during which time a precipitate may begin to form.

    • Slowly cool the mixture to 0-4 °C and allow it to stand for 12-24 hours to facilitate complete crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration.

    • Wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor.

    • Dry the crystals under vacuum. The mother liquor can be retained for isolation of the other enantiomer.

  • Liberation of the Enantiopure Carboxylic Acid:

    • Suspend the dried diastereomeric salt in a mixture of 20 mL of water and 20 mL of ethyl acetate.

    • Stir the suspension vigorously while adding 2M HCl solution dropwise until the aqueous layer is acidic (pH < 2).

    • Separate the organic layer, and extract the aqueous layer twice with 15 mL portions of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched mandelic acid.

    • Determine the enantiomeric excess (e.e.) of the product by polarimetry or chiral HPLC.

Application II: As a Building Block for Chiral Ligands in Asymmetric Catalysis

The secondary amine functionality of N,3-dimethylcyclohexanamine provides a convenient handle for the synthesis of more complex chiral ligands. These ligands can then be used to coordinate with transition metals to create catalysts for a variety of asymmetric transformations.[2] Chiral amines are foundational to the synthesis of numerous effective ligands.[2]

Synthetic Rationale

A common strategy for ligand synthesis involves the N-functionalization of a chiral amine. For instance, N-alkylation with a coordinating moiety, such as a pyridine- or phosphine-containing group, can generate bidentate or tridentate ligands. The inherent chirality of the N,3-dimethylcyclohexanamine backbone can effectively induce asymmetry in the catalytic cycle.

Illustrative Synthetic Scheme: Synthesis of a Chiral Pyridine-Amine Ligand

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: N-Alkylation A N,3-Dimethylcyclohexanamine HCl B Base (e.g., K₂CO₃) in Acetonitrile A->B C N,3-Dimethylcyclohexanamine (free base) B->C E Reaction at 80°C C->E D 2-(Chloromethyl)pyridine D->E F Workup and Purification (Column Chromatography) E->F G Chiral Pyridine-Amine Ligand F->G

Caption: Synthesis of a chiral ligand.

Detailed Protocol: Synthesis of a Chiral Pyridine-Amine Ligand

Materials:

  • N,3-dimethylcyclohexanamine hydrochloride (1.0 eq)

  • 2-(Chloromethyl)pyridine hydrochloride (1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Setup and Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add N,3-dimethylcyclohexanamine hydrochloride (e.g., 0.82 g, 5 mmol), 2-(chloromethyl)pyridine hydrochloride (e.g., 0.82 g, 5 mmol), and potassium carbonate (e.g., 2.07 g, 15 mmol).

    • Add 25 mL of anhydrous acetonitrile.

  • Reaction:

    • Stir the suspension under a nitrogen atmosphere and heat to reflux (approximately 82 °C) for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral pyridine-amine ligand.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

N,3-Dimethylcyclohexanamine hydrochloride, while not yet a widely documented reagent, presents significant untapped potential in the field of organic synthesis. Its inherent chirality and functional handles position it as a valuable tool for researchers engaged in asymmetric synthesis and drug discovery. The protocols detailed in this guide for its application as a chiral resolving agent and as a precursor for chiral ligands provide a solid foundation for its integration into synthetic workflows. Further research into its use in organocatalysis and as a component in novel pharmaceutical scaffolds is warranted and expected to yield exciting developments.

References

  • PubChem. N,N-Dimethylcyclohexylamine - Compound Summary. National Center for Biotechnology Information. [Link]

  • Gessner, V. H., et al. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. National Institutes of Health. [Link]

  • Google Patents. Method and catalyst for synthesizing N,N-dimethylcyclohexylamine.
  • PubChem. N,3-dimethylcyclohexan-1-amine - Compound Summary. National Center for Biotechnology Information. [Link]

  • Google Patents. Inproved process for producing n,n-dimethyl-cyclohexyl-amine.
  • ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives | Request PDF.[Link]

  • ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF.[Link]

  • PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. National Institutes of Health. [Link]

Sources

Method

A Guide to the Pharmaceutical Research Applications of N,3-Dimethylcyclohexanamine Hydrochloride: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the potential applications of N,3-dimethylcyclohexanamine hydrochloride in pharmaceutical research. While...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of N,3-dimethylcyclohexanamine hydrochloride in pharmaceutical research. While direct applications of this specific isomer in marketed pharmaceuticals are not extensively documented, its structural motifs—a substituted cyclohexylamine core—are prevalent in a wide array of bioactive molecules. This guide, therefore, serves as a technical resource for researchers interested in exploring the utility of N,3-dimethylcyclohexanamine hydrochloride as a versatile building block in drug discovery and development. We will delve into its physicochemical properties, potential synthetic applications, and protocols for its characterization and use in the laboratory.

Introduction: The Potential of Substituted Cyclohexylamines in Medicinal Chemistry

The cyclohexylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. These activities range from antiviral and anticancer to analgesic and neuroprotective effects. The conformational flexibility of the cyclohexane ring, combined with the basicity and nucleophilicity of the amine group, allows for the precise three-dimensional positioning of pharmacophoric features, which is crucial for target binding and biological activity.

N,3-dimethylcyclohexanamine, as a secondary amine with a methylated cyclohexane ring, offers several points for chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in various experimental settings.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N,3-dimethylcyclohexanamine hydrochloride is fundamental for its application in research.

Table 1: Physicochemical Properties of N,3-Dimethylcyclohexanamine and its Hydrochloride Salt

PropertyN,3-dimethylcyclohexan-1-amineN,3-dimethylcyclohexanamine hydrochlorideSource(s)
Molecular Formula C₈H₁₇NC₈H₁₈ClN[1]
Molecular Weight 127.23 g/mol 163.69 g/mol [1]
CAS Number 90226-22-5854427-44-4[1]
Appearance Flammable liquidSolid[1]
Solubility Data not availableAssumed to be water-soluble
Storage Room temperatureRoom temperature[2]
Protocol 1: Characterization of N,3-dimethylcyclohexanamine hydrochloride

Objective: To confirm the identity and purity of N,3-dimethylcyclohexanamine hydrochloride using standard analytical techniques.

Materials:

  • N,3-dimethylcyclohexanamine hydrochloride sample

  • Deuterated solvents (e.g., D₂O, DMSO-d₆) for NMR

  • Potassium bromide (KBr) for IR spectroscopy

  • Methanol (HPLC grade) for Mass Spectrometry

Procedure:

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR features: Signals corresponding to the N-methyl and C-methyl protons, methine protons on the cyclohexane ring, and methylene protons of the cyclohexane ring. The amine proton may be broad and exchangeable.

    • Expected ¹³C NMR features: Resonances for the two methyl carbons, the four methylene carbons of the cyclohexane ring, and the two methine carbons.

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the sample.

    • Acquire the IR spectrum.

    • Expected features: Characteristic peaks for N-H stretching (as an ammonium salt), C-H stretching of the alkyl groups, and C-N stretching.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in methanol.

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Expected result: A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 128.14.

Potential Pharmaceutical Applications as a Synthetic Building Block

The primary utility of N,3-dimethylcyclohexanamine hydrochloride in pharmaceutical research lies in its potential as a scaffold for the synthesis of novel drug candidates. The secondary amine provides a reactive handle for a variety of chemical transformations.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Potential Pharmaceutical Scaffolds start N,3-dimethylcyclohexanamine Hydrochloride alkylation N-Alkylation start->alkylation acylation N-Acylation start->acylation reductive_amination Reductive Amination start->reductive_amination sulfonylation Sulfonylation start->sulfonylation product1 Tertiary Amines alkylation->product1 product2 Amides acylation->product2 product3 Substituted Amines reductive_amination->product3 product4 Sulfonamides sulfonylation->product4

Caption: Synthetic pathways for modifying N,3-dimethylcyclohexanamine.

Protocol 2: N-Alkylation to Synthesize Tertiary Amine Derivatives

Causality: N-alkylation introduces new substituents that can modulate the lipophilicity, basicity, and steric profile of the molecule, which are critical determinants of pharmacological activity.

Materials:

  • N,3-dimethylcyclohexanamine hydrochloride

  • An alkyl halide (e.g., benzyl bromide)

  • A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

  • A suitable solvent (e.g., acetonitrile or DMF)

  • Dichloromethane and saturated sodium bicarbonate solution for workup

  • Magnesium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • To a solution of N,3-dimethylcyclohexanamine hydrochloride (1.0 eq) in the chosen solvent, add the base (2.2 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: N-Acylation to Synthesize Amide Derivatives

Causality: The formation of an amide bond can introduce a hydrogen bond donor and acceptor, which can be crucial for target engagement. This transformation also neutralizes the basicity of the amine.

Materials:

  • N,3-dimethylcyclohexanamine hydrochloride

  • An acyl chloride or carboxylic acid

  • A coupling agent if starting from a carboxylic acid (e.g., HBTU, HATU)

  • A non-nucleophilic base (e.g., triethylamine or DIPEA)

  • A suitable solvent (e.g., dichloromethane or DMF)

  • Saturated solutions of sodium bicarbonate and ammonium chloride for workup

  • Magnesium sulfate for drying

  • Silica gel for column chromatography

Procedure (using an acyl chloride):

  • Suspend N,3-dimethylcyclohexanamine hydrochloride (1.0 eq) in dichloromethane and add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by saturated ammonium chloride solution and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Hypothetical Biological Screening Protocols

Given the prevalence of the cyclohexylamine scaffold in neurologically active agents, a primary screening cascade could focus on CNS targets.

G cluster_start Compound Library cluster_screening Biological Screening Cascade cluster_outcome Outcome start N,3-dimethylcyclohexanamine Derivatives primary_assay Primary Screening (e.g., Receptor Binding Assay) start->primary_assay secondary_assay Secondary Screening (e.g., Functional Cell-Based Assay) primary_assay->secondary_assay Active Compounds tertiary_assay Tertiary Screening (e.g., In Vivo Model) secondary_assay->tertiary_assay Confirmed Hits hit Hit Identification tertiary_assay->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Sources

Application

Application Notes and Protocols for In Vitro Characterization of N,3-dimethylcyclohexanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: A Strategic Approach to the In Vitro Profiling of N,3-dimethylcyclohexanamine hydrochloride N,3-di...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Strategic Approach to the In Vitro Profiling of N,3-dimethylcyclohexanamine hydrochloride

N,3-dimethylcyclohexanamine hydrochloride is a synthetic small molecule whose biological activities and therapeutic potential are not yet extensively documented in publicly available literature. Structurally, it belongs to the class of amino-alkyl-cyclohexane derivatives. Compounds with this scaffold have been investigated for a range of central nervous system activities, including antagonism of the N-methyl-D-aspartate (NMDA) receptor and inhibition of monoamine oxidase (MAO) enzymes.[1][2][3] Given the absence of specific efficacy data, a systematic in vitro investigation is paramount to elucidate its pharmacological profile.

This guide provides a comprehensive framework for the initial in vitro characterization of N,3-dimethylcyclohexanamine hydrochloride. It is designed to guide researchers in determining appropriate dosage and concentration ranges for subsequent mechanistic and functional studies. The protocols herein are structured to first establish a cytotoxicity profile, which is crucial for differentiating true pharmacological effects from non-specific toxicity. Subsequently, we present methodologies to explore its putative mechanisms of action as an NMDA receptor antagonist and a monoamine oxidase inhibitor.

Part 1: Pre-experimental Preparations and Safety Considerations

Handling and Storage of N,3-dimethylcyclohexanamine hydrochloride

N,3-dimethylcyclohexanamine hydrochloride is classified as a flammable liquid and vapor, is harmful if swallowed, and causes severe skin burns and eye damage.[4] It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[5]

PropertyValueSource
Molecular Formula C8H18ClN[7]
Molecular Weight 163.69 g/mol [7]
Physical State Solid (hydrochloride salt)Assumed from hydrochloride form
Solubility Expected to be soluble in water and polar organic solventsInferred from structure
Preparation of Stock Solutions

Accurate preparation of stock solutions is fundamental for reproducible in vitro experiments.[8][9][10][11][12]

Objective: To prepare a high-concentration stock solution of N,3-dimethylcyclohexanamine hydrochloride that can be serially diluted to working concentrations.

Materials:

  • N,3-dimethylcyclohexanamine hydrochloride powder

  • Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, filtered pipette tips

Protocol:

  • Calculate the required mass for a 100 mM stock solution:

    • Molecular Weight (MW) = 163.69 g/mol

    • To make 10 mL (0.01 L) of a 100 mM (0.1 M) solution:

    • Mass (g) = Concentration (M) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 163.69 g/mol = 0.16369 g = 163.69 mg

  • Weighing and Dissolution:

    • Tare a sterile conical tube on a calibrated analytical balance.

    • Carefully weigh 163.69 mg of N,3-dimethylcyclohexanamine hydrochloride into the tube.

    • Add a small volume of sterile water or DMSO (e.g., 5 mL) to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

    • Bring the final volume to 10 mL with the same solvent.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Part 2: Determination of Cytotoxicity and Viable Concentration Range

Before assessing the functional effects of N,3-dimethylcyclohexanamine hydrochloride, it is crucial to determine the concentration range that does not induce significant cell death.[13][14][15][16][17] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[13][14]

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) for cytotoxicity of N,3-dimethylcyclohexanamine hydrochloride in a relevant cell line.

Cell Line Selection: The choice of cell line should be guided by the putative target. For initial screening, a readily available and robust cell line such as HEK293 (human embryonic kidney cells) can be used. For more specific investigations, neuronal cell lines like SH-SY5Y or primary cortical neurons would be more appropriate.

Materials:

  • Selected cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • N,3-dimethylcyclohexanamine hydrochloride stock solution (100 mM)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Multi-channel pipette

  • Plate reader (570 nm absorbance)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N,3-dimethylcyclohexanamine hydrochloride from the 100 mM stock solution in complete medium. A suggested concentration range for initial screening is 1 µM to 1 mM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a "vehicle control" (medium with the same concentration of DMSO or water as the highest compound concentration) and a "no-cell control" (medium only).

    • Incubate for 24 to 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.[18][19][20][21][22]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with compound dilutions incubate_24h->treat_cells prepare_dilutions Prepare serial dilutions of N,3-dimethylcyclohexanamine HCl prepare_dilutions->treat_cells incubate_48h Incubate 24-48h treat_cells->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxicity IC50 using the MTT assay.

Part 3: In Vitro Functional Assays for Putative Mechanisms of Action

Based on the cytotoxicity data, subsequent functional assays should be performed at non-toxic concentrations (typically at least 10-fold below the cytotoxicity IC50).

Putative Mechanism 1: NMDA Receptor Antagonism

Amino-alkyl-cyclohexane derivatives have been identified as uncompetitive antagonists of the NMDA receptor.[1] A functional assay to assess this activity involves measuring the displacement of a known NMDA receptor channel blocker, such as [3H]-(+)-MK-801, from rat cortical membranes.[1]

Protocol: [3H]-(+)-MK-801 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N,3-dimethylcyclohexanamine hydrochloride for the NMDA receptor ion channel.

Materials:

  • Rat cortical membranes

  • [3H]-(+)-MK-801

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-labeled (+)-MK-801 (for non-specific binding)

  • N,3-dimethylcyclohexanamine hydrochloride

  • Glutamate and Glycine (co-agonists required to open the channel)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, combine the assay buffer, rat cortical membranes, 100 µM glutamate, and 30 µM glycine.

    • Add increasing concentrations of N,3-dimethylcyclohexanamine hydrochloride.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of non-labeled (+)-MK-801 (e.g., 10 µM).

  • Incubation:

    • Add a constant concentration of [3H]-(+)-MK-801 (e.g., 5 nM) to all wells.

    • Incubate at room temperature for 2 hours.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of N,3-dimethylcyclohexanamine hydrochloride.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NMDAR_Pathway cluster_receptor NMDA Receptor cluster_channel_block Channel Blockade NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Ca_Influx Ca2+ Influx NMDAR:ion->Ca_Influx Channel Opening Glutamate Glutamate Glutamate->NMDAR:glu Binds Glycine Glycine Glycine->NMDAR:gly Binds Test_Compound N,3-dimethylcyclohexanamine hydrochloride (Putative Antagonist) Test_Compound->NMDAR:ion Competes with Test_Compound->Ca_Influx Inhibits MK801 [3H]-(+)-MK-801 (Channel Blocker) MK801->NMDAR:ion Binds to open channel MK801->Ca_Influx Blocks

Caption: Putative mechanism of N,3-dimethylcyclohexanamine hydrochloride at the NMDA receptor.

Putative Mechanism 2: Monoamine Oxidase (MAO) Inhibition

Many centrally acting compounds inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize monoamine neurotransmitters.[2][3] A fluorometric or spectrophotometric assay can be used to screen for MAO inhibitory activity.[3][23][24][25]

Protocol: MAO-A and MAO-B Inhibition Assay

Objective: To determine if N,3-dimethylcyclohexanamine hydrochloride inhibits the activity of MAO-A and/or MAO-B and to calculate the IC50 values.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for a spectrophotometric assay)[3][23]

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • N,3-dimethylcyclohexanamine hydrochloride

  • Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)[23]

  • 96-well UV-transparent plate

  • Spectrophotometer

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add increasing concentrations of N,3-dimethylcyclohexanamine hydrochloride.

    • Include wells for a no-inhibitor control and positive controls.

    • Add MAO-A or MAO-B enzyme to the respective wells.

    • Pre-incubate for 15 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate (kynuramine) to all wells.

    • The metabolism of kynuramine produces 4-hydroxyquinoline, which can be measured by an increase in absorbance at 316 nm.[3]

  • Data Acquisition:

    • Measure the absorbance at 316 nm every minute for 20-30 minutes using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition: % Inhibition = (1 - (Rate with inhibitor / Rate without inhibitor)) x 100.

    • Plot the % Inhibition against the log concentration of N,3-dimethylcyclohexanamine hydrochloride.

    • Determine the IC50 value for both MAO-A and MAO-B.

Part 4: Data Summary and Interpretation

The results from these initial in vitro studies will provide a foundational understanding of the pharmacological profile of N,3-dimethylcyclohexanamine hydrochloride.

AssayEndpointInterpretation
MTT Cytotoxicity Assay IC50 (µM)The concentration at which the compound induces 50% cell death. This value defines the upper limit for concentrations used in functional assays.
[3H]-(+)-MK-801 Binding Assay Ki (µM)The binding affinity for the NMDA receptor ion channel. A lower Ki value indicates higher affinity.
MAO-A/B Inhibition Assay IC50 (µM)The concentration that inhibits 50% of MAO-A or MAO-B activity. This reveals the potency and selectivity of the compound as a MAO inhibitor.

A successful initial characterization will establish a therapeutic window, where the compound exhibits functional activity at concentrations well below its cytotoxic threshold. These data are indispensable for guiding further preclinical development, including more complex cellular assays and in vivo studies.

References

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Method

The Strategic Application of N,3-Dimethylcyclohexanamine Hydrochloride in the Synthesis of Novel Compounds: A Guide for Researchers

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of N,3-dimethylcyclohexanamine hydrochloride as a versatile building block in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of N,3-dimethylcyclohexanamine hydrochloride as a versatile building block in the synthesis of novel chemical entities. We will explore its chemical properties, reactivity, and provide detailed protocols for its application in key synthetic transformations, moving beyond a simple recitation of steps to explain the underlying principles and strategic considerations.

Introduction to N,3-Dimethylcyclohexanamine: A Chiral Scaffold for Innovation

N,3-Dimethylcyclohexanamine, a chiral secondary amine, presents a unique structural motif for the design of novel molecules, particularly in the fields of medicinal chemistry and materials science. The presence of a methyl group at the 3-position of the cyclohexane ring introduces a stereocenter, which can be leveraged to impart specific three-dimensional conformations to target compounds. This chirality can be crucial for achieving selective interactions with biological targets or for controlling the supramolecular organization of materials. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient starting material for a variety of chemical reactions.

The strategic importance of the N,3-dimethylcyclohexanamine scaffold lies in the interplay of its key structural features:

  • Secondary Amine Functionality: The secondary amine group is a versatile handle for a wide range of chemical transformations, including amide bond formation, N-alkylation, and reductive amination. This allows for the facile introduction of diverse substituents and the construction of more complex molecular architectures.

  • Cyclohexane Ring: The cyclohexane ring provides a rigid, non-aromatic core that can influence the overall shape and lipophilicity of a molecule. The conformational preferences of the substituted ring can be exploited to control the spatial arrangement of appended functional groups.

  • Stereocenter at the 3-Position: The methyl group at the 3-position introduces chirality, offering the potential for stereoselective synthesis and the development of enantiomerically pure compounds. The relative stereochemistry between the 1-amino and 3-methyl groups (cis or trans) will significantly impact the molecule's three-dimensional structure and its interactions with other chiral molecules.

This guide will focus on practical, field-proven insights into harnessing the synthetic potential of N,3-dimethylcyclohexanamine hydrochloride.

Physicochemical and Safety Profile of N,3-Dimethylcyclohexanamine

A thorough understanding of the physical, chemical, and safety properties of a reagent is paramount for its effective and safe use in the laboratory.

Physicochemical Data
PropertyValueSource
Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
Appearance White to off-white solid (typical for amine hydrochlorides)General Knowledge
Solubility Soluble in water and polar organic solvents like methanol and ethanol.General Knowledge

Note: Experimental data for the hydrochloride salt is limited. Properties are inferred from the free amine and general characteristics of similar compounds.

Safety and Handling

N,3-dimethylcyclohexanamine and its salts should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Summary:

  • Skin Corrosion/Irritation: Amine compounds are often corrosive or irritating to the skin and eyes. Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

  • Flammability: The free amine is a flammable liquid. While the hydrochloride salt is a solid and less of a fire risk, appropriate precautions should still be taken.

First Aid Measures:

  • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

  • If swallowed: Do not induce vomiting. Give large quantities of water.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.

Core Synthetic Applications and Protocols

The utility of N,3-dimethylcyclohexanamine hydrochloride as a synthetic building block is best illustrated through its application in fundamental organic reactions. The following sections provide detailed, adaptable protocols for two key transformations: amide bond formation and reductive amination.

Application in Amide Synthesis: Crafting Bioactive Scaffolds

The formation of an amide bond is one of the most important reactions in organic synthesis, particularly in the construction of peptides and pharmaceutically active compounds.[1] N,3-dimethylcyclohexanamine, as a secondary amine, can be readily coupled with carboxylic acids to form N-substituted amides.

Causality Behind Experimental Choices:

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[2]

Experimental Workflow: Amide Coupling

Amide_Coupling cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification Start Dissolve Carboxylic Acid and N,3-Dimethylcyclohexanamine in an aprotic solvent (e.g., DCM). Add_Base Add a non-nucleophilic base (e.g., DIPEA) to neutralize the hydrochloride salt. Start->Add_Base Add_Reagents Add coupling agent (e.g., EDC) and additive (e.g., HOBt). Add_Base->Add_Reagents Stir Stir at room temperature for 12-24 hours. Add_Reagents->Stir Quench Quench the reaction with water or dilute aqueous acid. Stir->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify by column chromatography. Extract->Purify End Isolate the desired amide product. Purify->End

Caption: General workflow for amide bond formation.

Detailed Protocol: Synthesis of a Representative N-(3-methylcyclohexyl)-N-methylbenzamide

This protocol describes the coupling of benzoic acid with N,3-dimethylcyclohexanamine hydrochloride.

Materials:

  • N,3-Dimethylcyclohexanamine hydrochloride (1.0 eq)

  • Benzoic acid (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,3-dimethylcyclohexanamine hydrochloride (1.0 eq) and benzoic acid (1.05 eq).

  • Dissolve the starting materials in anhydrous DCM.

  • Add DIPEA (1.1 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial for neutralizing the hydrochloride salt, liberating the free secondary amine for reaction.

  • Add HOBt (0.5 eq) followed by EDC (1.2 eq) to the reaction mixture. The addition of HOBt helps to prevent racemization if the carboxylic acid has a stereocenter and suppresses the formation of N-acylurea byproducts.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Self-Validation: The successful synthesis of the amide can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic amide carbonyl peak in the IR spectrum (around 1630-1680 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch would also indicate a successful reaction.

Reductive Amination: Building Substituted Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis.[3][4] This reaction allows for the conversion of a ketone or aldehyde into an amine. When using a secondary amine like N,3-dimethylcyclohexanamine, reductive amination provides a route to tertiary amines.

Causality Behind Experimental Choices:

The reaction proceeds via the initial formation of an iminium ion from the condensation of the secondary amine with a carbonyl compound. This electrophilic iminium ion is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation as it is less reactive than sodium borohydride and will not readily reduce the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[3]

Logical Relationship: Reductive Amination

Reductive_Amination Start N,3-Dimethylcyclohexanamine (Secondary Amine) Intermediate Iminium Ion Intermediate Start->Intermediate + Carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Product Tertiary Amine Product Intermediate->Product + Reducing Agent Reducing_Agent Mild Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: Key steps in reductive amination.

Detailed Protocol: Synthesis of a Representative N-benzyl-N,3-dimethylcyclohexanamine

This protocol details the reaction of N,3-dimethylcyclohexanamine hydrochloride with benzaldehyde.

Materials:

  • N,3-Dimethylcyclohexanamine hydrochloride (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve N,3-dimethylcyclohexanamine hydrochloride (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE or DCM.

  • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Be aware of potential gas evolution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure tertiary amine.

Self-Validation: The formation of the tertiary amine can be verified by ¹H NMR, observing the appearance of new signals corresponding to the introduced alkyl or benzyl group and the disappearance of the N-H proton signal. Mass spectrometry will also confirm the expected molecular weight of the product.

Conclusion: A Versatile Tool for Chemical Innovation

N,3-dimethylcyclohexanamine hydrochloride is a valuable and versatile building block for the synthesis of novel compounds. Its unique combination of a reactive secondary amine, a conformationally defined cyclohexane ring, and a key stereocenter provides chemists with a powerful tool for creating diverse and complex molecular architectures. The protocols outlined in this guide for amide bond formation and reductive amination serve as a foundation for the application of this reagent in a wide array of synthetic endeavors. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively leverage the properties of N,3-dimethylcyclohexanamine to advance their projects in drug discovery, materials science, and beyond.

References

  • PubChem. N,3-dimethylcyclohexanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. N,N'-Dicyclohexylcarbodiimide. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Hydroxybenzotriazole. National Center for Biotechnology Information. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • PubChem. Sodium triacetoxyborohydride. National Center for Biotechnology Information. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 16(6), 1156-1184. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N,3-dimethylcyclohexanamine Hydrochloride

Welcome to the technical support resource for the purification of N,3-dimethylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of N,3-dimethylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven experience to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of N,3-dimethylcyclohexanamine hydrochloride, offering potential causes and actionable solutions.

Q1: My crude N,3-dimethylcyclohexanamine hydrochloride appears as a sticky oil or fails to solidify after adding HCl. What's going wrong?

Potential Causes:

  • Residual Solvent: The presence of reaction solvents (e.g., methanol, dichloroethane) can prevent the salt from precipitating or crystallizing properly.[1]

  • Excess Water: If aqueous HCl was used for salt formation, an excessive amount of water can keep the hydrochloride salt fully dissolved, especially if the salt has some aqueous solubility.[2]

  • Impurities: Significant levels of non-basic, oily impurities from the synthesis (e.g., unreacted 3-methylcyclohexanone, by-products) can coat the salt particles, inhibiting crystal lattice formation.

  • Incorrect Stoichiometry: An insufficient amount of HCl will result in a mixture of the free base (which is an oil at room temperature) and the hydrochloride salt.

Solutions:

  • Ensure Complete Removal of Reaction Solvents: Before salt formation, concentrate the crude free base under reduced pressure to thoroughly remove all volatile organic solvents. Co-evaporation with a solvent like toluene can help azeotropically remove residual water or alcohols.

  • Use Anhydrous HCl: The most reliable method for forming a crystalline hydrochloride salt is to dissolve the crude free base in a dry, non-protic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and then add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). This minimizes the introduction of water.[2][3]

  • Perform an Acid-Base Workup: Before salt formation, purify the crude free base. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate) and wash it with a dilute basic solution (e.g., 1M NaOH) to remove any acidic impurities. Then, wash with brine to remove residual base and water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified free base before proceeding with salt formation.[4]

  • Trituration: If an oil is obtained, attempt to induce solidification by trituration. Add a non-solvent in which the hydrochloride salt is insoluble (e.g., cold diethyl ether or hexane). Vigorously scratch the inside of the flask with a glass rod and stir. This mechanical agitation can provide the energy needed for nucleation and crystallization.

Q2: During recrystallization, my compound "oils out" instead of forming crystals. How can I fix this?

Causality: "Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid phase rather than a solid crystalline phase.[5] This typically happens when the solubility of the compound decreases too rapidly for the molecules to orient themselves into a crystal lattice, often because the solution is highly supersaturated or the solvent's boiling point is close to the melting point of the impure solid.

Solutions:

  • Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slow cooling is critical for the formation of well-ordered crystals.[5]

  • Use a Different Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] Try a solvent pair: dissolve the compound in a minimum amount of a "good" hot solvent (e.g., isopropanol, ethanol) and then slowly add a "poor" solvent (an anti-solvent like diethyl ether or hexane) at an elevated temperature until the solution becomes faintly turbid. Reheat slightly to clarify and then cool slowly.

  • Lower the Dissolution Temperature: Dissolve the compound at a temperature below its melting point. If you are at the boiling point of the solvent, try using a lower-boiling solvent or conduct the dissolution at a lower temperature, even if it requires more solvent.

  • Increase Solvent Volume: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until a clear solution is formed, and then attempt to cool it slowly again.

Q3: My recrystallization yield is very low. What are the contributing factors and how can I improve it?

Potential Causes:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive volume of solvent to dissolve the compound, which keeps a significant portion of the product in the mother liquor even after cooling.[5]

  • Premature Crystallization: If the compound crystallizes too early during a hot filtration step, a significant amount of product can be lost on the filter paper.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization can result in product remaining in the solution.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product and wash it away.

Solutions:

  • Minimize Solvent Usage: During dissolution, add the hot solvent in small portions until the compound just dissolves. This creates a saturated solution that will maximize crystal formation upon cooling.

  • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the solute.

  • Prevent Premature Crystallization: If performing a hot filtration, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering to ensure the compound remains in solution.

  • Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[5] The cold solvent will wash away impurities adhering to the crystal surface without dissolving a significant amount of the product.

Workflow for Recrystallization Troubleshooting

The following diagram outlines a decision-making process for addressing common issues during recrystallization.

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Compound 'Oils Out'? cool->oiling_out crystals Crystals Form? no_crystals No Crystals Form crystals->no_crystals No low_yield Low Yield? crystals->low_yield Yes oiling_out->crystals No oiled 'Oiling Out' Occurs oiling_out->oiled Yes success Collect, Wash & Dry Crystals (High Purity & Yield) induce Induce Crystallization: 1. Scratch flask interior 2. Add seed crystal 3. Reduce solvent volume no_crystals->induce induce->cool reheat 1. Reheat to dissolve oil 2. Add more 'good' solvent 3. Cool even slower 4. Change solvent system oiled->reheat reheat->cool low_yield->success No low_yield_issue Low Yield low_yield->low_yield_issue Yes optimize Optimize: 1. Use less solvent initially 2. Cool in ice bath longer 3. Wash with ice-cold solvent low_yield_issue->optimize optimize->start

Caption: Troubleshooting workflow for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in N,3-dimethylcyclohexanamine hydrochloride synthesized via reductive amination?

The synthesis of N,3-dimethylcyclohexanamine typically involves the reductive amination of 3-methylcyclohexanone with methylamine.[7][8] Potential impurities include:

  • Starting Materials: Unreacted 3-methylcyclohexanone and residual methylamine.

  • Reducing Agent By-products: Borate salts if sodium borohydride or a similar reagent was used.

  • Intermediate Imines: The N-methylimine of 3-methylcyclohexanone may persist if the reduction is incomplete.

  • Side-Products: 3-methylcyclohexanol, formed from the direct reduction of the starting ketone, is a common by-product, especially if a non-selective reducing agent like sodium borohydride is used without careful pH control.[7][9]

Impurity Type Typical Removal Method
3-MethylcyclohexanoneNeutral/OrganicAcid-base extraction (remains in organic layer)
3-MethylcyclohexanolNeutral/OrganicAcid-base extraction (remains in organic layer)
Unreacted MethylamineBasic/VolatileEvaporation; acid-base extraction (forms a water-soluble salt)
Borate SaltsInorganicAqueous wash/extraction
Q2: What is an ideal solvent system for the recrystallization of N,3-dimethylcyclohexanamine hydrochloride?

Finding the perfect solvent often requires empirical screening, but a good starting point for amine hydrochlorides is a polar, protic solvent, or a mixture of a polar solvent with a non-polar anti-solvent.[10]

Recommended Solvents for Screening:

  • Single Solvents: Isopropanol (IPA), ethanol, acetonitrile.

  • Solvent/Anti-Solvent Systems:

    • Isopropanol / Diethyl Ether

    • Ethanol / Ethyl Acetate

    • Methanol / Dichloromethane

Rationale: Solvents like isopropanol can effectively dissolve the ionic hydrochloride salt at higher temperatures through hydrogen bonding and polar interactions. Upon cooling, the solubility drops significantly. The addition of a non-polar anti-solvent like diethyl ether further decreases the solubility, forcing the salt to crystallize out of the solution.[6]

Q3: How do I perform a salt formation and recrystallization? Can you provide a general protocol?

This protocol provides a self-validating workflow for obtaining pure, crystalline N,3-dimethylcyclohexanamine hydrochloride from the crude free base.

Experimental Protocol: Salt Formation and Recrystallization

Objective: To convert purified N,3-dimethylcyclohexanamine (free base) into its hydrochloride salt and purify it by recrystallization.

Materials:

  • Crude N,3-dimethylcyclohexanamine (free base)

  • Isopropanol (IPA), anhydrous

  • Diethyl ether, anhydrous

  • Concentrated Hydrochloric Acid (HCl) or HCl solution in Isopropanol

  • Erlenmeyer flasks, magnetic stirrer, hot plate

  • Büchner funnel and vacuum flask

  • pH paper or meter

Procedure:

  • Dissolution of the Free Base:

    • Dissolve the crude N,3-dimethylcyclohexanamine free base in a minimal amount of anhydrous isopropanol (e.g., 3-5 mL of IPA per gram of crude amine) in an Erlenmeyer flask with magnetic stirring.

  • Acidification (Salt Formation):

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in isopropanol (preferred) or concentrated aqueous HCl dropwise while stirring vigorously.

    • Monitor the pH of the solution periodically by spotting a small amount onto pH paper. Continue adding acid until the solution is acidic (pH ~1-2).

    • A white precipitate of the hydrochloride salt should form.

  • Recrystallization:

    • Gently heat the mixture on a hot plate with stirring until the precipitate completely redissolves. If it does not redissolve, add a minimal amount of additional hot IPA until a clear solution is achieved.

    • If any insoluble impurities remain, perform a hot gravity filtration at this stage.

    • Once a clear, hot, saturated solution is obtained, remove it from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • After the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 1 hour to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Break the vacuum and wash the crystals with a small volume of ice-cold diethyl ether. This will rinse away residual IPA and any soluble impurities.

    • Reapply the vacuum to pull the wash solvent through.

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Q4: What analytical techniques are suitable for assessing the final purity of N,3-dimethylcyclohexanamine hydrochloride?

To ensure the purity of the final product, a combination of analytical methods should be used:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range. Impurities typically depress and broaden the melting point range. Compare the experimental value to the literature value if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the compound and identify any organic impurities. The integration of proton signals can be used for semi-quantitative purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the main compound from impurities.[11] This provides a quantitative measure of purity (e.g., % area). A typical mobile phase might consist of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[11]

  • Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should match the theoretical values for the molecular formula C₈H₁₈ClN within an acceptable margin (e.g., ±0.4%).

General Purification Workflow

This diagram illustrates the overall process from a crude synthetic reaction to the final, purified hydrochloride salt.

G crude Crude Reaction Mixture (Amine, Ketone, By-products) workup Aqueous Acid-Base Workup crude->workup extract_base Extract Free Base (Organic Layer) Wash & Dry workup->extract_base concentrate Concentrate to get Crude Free Base (Oil) extract_base->concentrate salt_formation Salt Formation with HCl in Organic Solvent concentrate->salt_formation crude_salt Precipitate Crude HCl Salt salt_formation->crude_salt recrystallize Recrystallization (e.g., IPA/Ether) crude_salt->recrystallize pure_salt Isolate Pure Crystalline Salt (Filtration, Washing, Drying) recrystallize->pure_salt analysis Purity Analysis (MP, NMR, HPLC) pure_salt->analysis

Caption: General workflow for the purification of N,3-dimethylcyclohexanamine HCl.

References

  • PubChem. N,N-Dimethylcyclohexylamine. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. N,N-Dimethylcyclohexylamine. Org. Synth. 1973, 53, 13. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]

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  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents.[Link]

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  • Google Patents.Improved process for producing n,n-dimethyl-cyclohexyl-amine. HU220748B1.
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Optimization

Technical Support Center: Crystallization of N,3-dimethylcyclohexanamine Hydrochloride

Welcome to the technical support guide for the crystallization of N,3-dimethylcyclohexanamine hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of N,3-dimethylcyclohexanamine hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges encountered during the crystallization of this compound. Our goal is to move beyond simple procedural lists to explain the fundamental principles—the "why"—behind each experimental step, ensuring a robust and reproducible process.

Foundational Principles: Understanding Your System

Successful crystallization begins with a solid understanding of the physicochemical properties of N,3-dimethylcyclohexanamine and its hydrochloride salt. The salt's formation introduces strong ionic interactions, significantly altering its solubility profile compared to the freebase.

  • The Role of the Hydrochloride Salt: Converting the amine to its hydrochloride salt is a common strategy to induce crystallinity. The strong, charge-assisted hydrogen bonds that form between the ammonium cation and the chloride anion contribute significantly to a stable crystal lattice.[1] This increased lattice energy often leads to higher melting points and reduced solubility in non-polar organic solvents, which is the key to successful crystallization.

  • Solvent Selection is Critical: The ideal crystallization solvent (or solvent system) should exhibit high solubility for N,3-dimethylcyclohexanamine hydrochloride at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is the primary driving force for crystallization upon cooling. For amine hydrochlorides, polar protic solvents are often a good starting point.

    • 2-Propanol (IPA): Often preferred over ethanol because many hydrochloride salts show slightly lower solubility in IPA, facilitating higher recovery.[2]

    • Ethanol/Water Mixtures: Can be effective, but the presence of water can sometimes lead to the formation of hydrates or increase solubility too much, thus reducing yield.[3]

    • Anti-Solvent Strategy: A powerful technique involves dissolving the salt in a good solvent (e.g., IPA) and then slowly adding a miscible "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or heptane) to induce precipitation.[2][4]

Solvent ClassExamplesRole in CrystallizationRationale & Considerations
Primary Solvents 2-Propanol (IPA), Ethanol, MethanolTo dissolve the compound at elevated temperature.Alcohols are polar enough to dissolve the salt, especially when heated. IPA is often a good first choice due to the moderate solubility of many HCl salts.[2]
Anti-Solvents Ethyl Acetate, Diethyl Ether, Heptane, AcetoneTo reduce the solubility of the salt in the primary solvent, inducing crystallization.These solvents are less polar and do not readily dissolve the ionic salt. Adding them to a solution of the salt will decrease the overall polarity of the solvent system, forcing the salt out of solution.[2][5]
Wash Solvents Diethyl Ether, Cold Acetone, HexaneTo wash the filtered crystals, removing residual soluble impurities.The ideal wash solvent should not dissolve the desired crystalline product but should effectively remove the mother liquor and impurities.[2]
Recommended Experimental Protocol: Cooling & Anti-Solvent Crystallization

This protocol provides a robust starting point for obtaining high-purity crystalline N,3-dimethylcyclohexanamine hydrochloride. It combines controlled cooling with an anti-solvent addition to manage supersaturation effectively.

Materials:

  • Crude N,3-dimethylcyclohexanamine hydrochloride

  • 2-Propanol (IPA), reagent grade

  • Ethyl Acetate, reagent grade

  • Anhydrous HCl (can be prepared in situ or used as a solution)

  • Stir plate with heating and temperature control

  • Crystallization vessel with a magnetic stir bar

  • Addition funnel

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: In the crystallization vessel, add the crude N,3-dimethylcyclohexanamine hydrochloride. Add a minimal amount of 2-Propanol (start with ~3-5 mL per gram of crude material).

  • Heating: Gently heat the mixture to 60-70°C with stirring. The goal is to achieve complete dissolution. If the solid does not fully dissolve, add small additional volumes of IPA until a clear solution is obtained. Causality: Heating increases the solubility of the salt, allowing you to create a saturated or near-saturated solution with a minimum amount of solvent, which is crucial for maximizing yield.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step prevents impurities from acting as nucleation sites and being incorporated into the final product.

  • Controlled Cooling: Slowly cool the solution. A recommended rate is a decrease of 10-20°C per hour. Rapid cooling can lead to the formation of small, impure crystals or oiling out.

  • Initiate Anti-Solvent Addition: Once the solution has cooled to approximately 40-50°C, begin the slow, dropwise addition of ethyl acetate via the addition funnel. A typical starting ratio is 1:1 to 1:3 (IPA:Ethyl Acetate). Causality: The addition of the anti-solvent reduces the solubility of the salt, carefully inducing supersaturation while the solution is still warm enough to allow for proper crystal lattice formation.

  • Observe for Nucleation: As the anti-solvent is added, the solution will become cloudy (turbid). This indicates the onset of nucleation. If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Maturation (Aging): Once nucleation begins, stop the anti-solvent addition and continue to stir the slurry while allowing it to cool slowly to room temperature, and then further cool in an ice bath (0-5°C) for at least one hour. Causality: This "aging" period allows the small initial crystals to grow and for dissolved product to deposit onto the existing crystals, improving yield and purity.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethyl acetate or another suitable anti-solvent to remove any remaining mother liquor.[2][6]

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of N,3-dimethylcyclohexanamine hydrochloride in a direct question-and-answer format.

Answer: "Oiling out" is a liquid-liquid phase separation where the solute separates from the solvent as a super-saturated liquid phase (an "oil") instead of a solid crystalline phase.[7] This is one of the most frequent challenges with amine salts.

  • Underlying Causes:

    • High Supersaturation: The solution became supersaturated too quickly, typically due to rapid cooling or adding an anti-solvent too fast. The molecules don't have time to orient themselves into a crystal lattice and instead aggregate as a disordered liquid.[7]

    • Presence of Impurities: Impurities can interfere with crystal lattice formation, a phenomenon known as freezing-point depression, which favors oiling.[8]

    • Low Melting Point: If the melting point of the compound is lower than the boiling point of the solvent, it can precipitate as a liquid.[8]

  • Immediate Corrective Actions:

    • Re-dissolve: Heat the mixture until the oil re-dissolves completely, forming a clear solution.

    • Dilute: Add more of the primary solvent (e.g., IPA) to reduce the level of supersaturation.

    • Slow Down: Cool the solution much more slowly and add the anti-solvent at a significantly reduced rate.

    • Seed It: If you have a few crystals from a previous batch, add one or two "seed crystals" to the solution as it cools. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[7][9]

Answer: This indicates that the solution is not sufficiently supersaturated, or there is a high kinetic barrier to nucleation.

  • Underlying Causes:

    • Too Much Solvent: The most common reason is that too much of the primary solvent was used, and the solution remains undersaturated even at low temperatures.

    • Solution is Too Clean: In very pure systems, spontaneous nucleation can be difficult.

  • Solutions:

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

    • Add Anti-Solvent: If you haven't already, begin adding an anti-solvent dropwise.

    • Induce Nucleation:

      • Scratching: Vigorously scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide energy and surfaces for nucleation.

      • Seeding: Add a seed crystal.

    • Ultrasonic Bath: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

Answer: Low yield is typically a solubility issue.

  • Underlying Causes:

    • The compound has significant solubility in the mother liquor, even at low temperatures.

    • Too much solvent was used during dissolution or washing.

  • Solutions:

    • Optimize the Solvent System: Your solvent/anti-solvent ratio may need adjustment. Try using a stronger anti-solvent (one in which your compound is even less soluble).

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.

    • Cooling: Ensure the final cooling step is done in an ice bath or refrigerator for a sufficient amount of time to maximize precipitation.

    • Second Crop: Concentrate the mother liquor (the liquid left after filtration) by evaporating some of the solvent and cool it again. This may yield a "second crop" of crystals, which can be combined with the first if purity is acceptable.

Answer: Crystal size is a direct result of the balance between nucleation rate and crystal growth rate. Fine powders indicate that nucleation happened too rapidly, creating many small crystals rather than allowing a few nuclei to grow large.

  • Underlying Causes:

    • High degree of supersaturation (rapid cooling, too much anti-solvent added too quickly).

  • Solutions:

    • Slow Down the Process: Decrease the cooling rate.

    • Reduce Supersaturation: Use a slightly larger volume of the primary solvent or add the anti-solvent much more slowly, especially around the point of initial turbidity.

    • Use a Solvent System that Promotes Slower Growth: Sometimes, switching to a slightly more viscous solvent system can slow down diffusion and favor the growth of larger, more well-defined crystals.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common crystallization problems.

G start Crystallization Attempt problem Problem Encountered? start->problem no_xtals No Crystals Form problem->no_xtals Yes oiling Oiling Out Occurs problem->oiling Yes low_yield Low Yield problem->low_yield Yes cause_no_xtals Cause: Insufficient Supersaturation no_xtals->cause_no_xtals cause_oiling Cause: Supersaturation is too high/fast oiling->cause_oiling cause_low_yield Cause: High Solubility in Mother Liquor low_yield->cause_low_yield sol_no_xtals Action: 1. Evaporate Solvent 2. Add Anti-Solvent 3. Scratch or Seed cause_no_xtals->sol_no_xtals sol_oiling Action: 1. Re-heat to dissolve 2. Add more primary solvent 3. Cool SLOWLY cause_oiling->sol_oiling sol_low_yield Action: 1. Optimize anti-solvent 2. Minimize solvent volume 3. Collect second crop cause_low_yield->sol_low_yield

Caption: Troubleshooting flowchart for crystallization.

Advanced Considerations: Polymorphism

It is important for drug development professionals to be aware of polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability.

  • Significance: While many simple hydrochloride salts may exhibit only one crystalline form, it is never guaranteed.[10][11] The crystallization conditions (solvent, cooling rate, temperature) can influence which polymorphic form is obtained.[12]

  • Screening: A thorough polymorph screen often involves crystallizing the compound from a wide variety of solvents under different conditions.[12]

  • Characterization: Techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to identify and characterize different polymorphic forms.[13]

While a full polymorph screen is beyond the scope of this guide, be aware that inconsistent results from seemingly identical crystallization experiments could be an indicator of polymorphic behavior.

References

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Contrasting Polymorphism of Related Small Molecule Drugs Correlated and Guided by the Computed Crystal Energy Landscape. ACS Publications. Available at: [Link]

  • Crystallisation of thiamine hydrochloride.Google Patents. (US9663507B1).
  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. Available at: [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Recrystallization (help meeeeee). Reddit. Available at: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. University of Southampton ePrints. Available at: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. National Center for Biotechnology Information. Available at: [Link]

  • Solid polymorphs of a flna-binding compound and its hydrochloride salts.Google Patents. (WO2020172584A1).
  • Method for salt preparation.Google Patents. (US20100204470A1).
  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. Available at: [Link]

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Troubleshooting

Technical Support Center: Scaling Up N,3-dimethylcyclohexanamine Hydrochloride Production

Welcome to the technical support center for the production of N,3-dimethylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of N,3-dimethylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this important chemical intermediate. Here, we address common issues encountered during laboratory and pilot-plant scale production through a series of frequently asked questions and troubleshooting guides.

Section 1: Synthesis via Reductive Amination

The primary route to N,3-dimethylcyclohexanamine is the reductive amination of 3-methylcyclohexanone with methylamine. This process, while conceptually straightforward, presents several challenges upon scale-up.

FAQ 1: What are the common methods for the reductive amination of 3-methylcyclohexanone, and what are the key considerations for large-scale production?

There are two primary methods for the reductive amination of 3-methylcyclohexanone:

  • Catalytic Hydrogenation: This method involves the reaction of 3-methylcyclohexanone with methylamine in the presence of a metal catalyst (e.g., Pd/C, PtO2, Raney Nickel) under a hydrogen atmosphere.[1] It is often preferred for large-scale production due to the high atom economy and the relatively low cost of reagents. However, it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.

  • Hydride Reductants: This laboratory-scale friendly method utilizes reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to reduce the in-situ formed imine/enamine intermediate.[2][3] While experimentally simpler and not requiring high-pressure equipment, the cost of hydride reagents can be prohibitive for large-scale synthesis. Additionally, the use of cyanoborohydride raises concerns about the potential generation of toxic cyanide byproducts.[3]

Key Scale-Up Considerations:

ParameterCatalytic HydrogenationHydride Reductants
Equipment High-pressure reactorStandard glass-lined reactor
Safety Handling of H₂ gas and pyrophoric catalystsQuenching of excess hydride, potential cyanide off-gassing (NaBH₃CN)
Cost Lower reagent cost, higher capital expenditureHigher reagent cost, lower capital expenditure
Work-up Catalyst filtrationAqueous quench and extraction
Waste Spent catalystBorate salts, potentially cyanide-containing aqueous waste
Troubleshooting Guide: Reductive Amination

Problem 1: Low Conversion of 3-Methylcyclohexanone

  • Potential Cause: Inefficient imine formation. The equilibrium between the ketone/amine and the imine can be unfavorable. Water, a byproduct of imine formation, can inhibit the reaction.[3]

    • Solution:

      • On a small scale, the use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine.

      • On a larger scale, a Dean-Stark trap can be employed if the solvent forms an azeotrope with water.

      • Ensure the pH of the reaction is weakly acidic (pH 4-5) to facilitate imine formation without protonating the amine nucleophile.[2]

  • Potential Cause: Catalyst deactivation (for catalytic hydrogenation). The amine substrate or product can act as a catalyst poison.

    • Solution:

      • Screen different catalysts and catalyst loadings. Bimetallic catalysts, such as NiRh/SiO₂, have shown enhanced activity and stability in the reductive amination of cyclohexanone.[1]

      • Ensure the purity of starting materials and hydrogen gas to avoid introducing catalyst poisons.

  • Potential Cause: Insufficient reducing agent (for hydride reduction).

    • Solution:

      • Increase the equivalents of the hydride reagent.

      • Monitor the reaction progress and add the reducing agent in portions to maintain its concentration.

Problem 2: Formation of Side Products

  • Potential Cause: Over-alkylation leading to the formation of N,N,3-trimethylcyclohexanamine.

    • Solution:

      • Use a molar excess of methylamine to favor the formation of the secondary amine.

  • Potential Cause: Reduction of the ketone to 3-methylcyclohexanol. This is more prevalent with less selective reducing agents like sodium borohydride.[2]

    • Solution:

      • Use a more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which are less likely to reduce the ketone at the optimal pH for imine formation.[2][3]

  • Potential Cause: Aldol condensation of 3-methylcyclohexanone. This can occur under basic conditions.

    • Solution:

      • Maintain a neutral to slightly acidic pH throughout the reaction.

Section 2: Product Isolation and Purification

The isolation and purification of N,3-dimethylcyclohexanamine hydrochloride can be challenging due to the presence of stereoisomers and other impurities.

FAQ 2: How do the stereoisomers of N,3-dimethylcyclohexanamine affect purification?

N,3-dimethylcyclohexanamine has two chiral centers, leading to the formation of diastereomers (cis and trans isomers). These isomers often have very similar physical properties, making their separation by standard techniques like distillation challenging. The relative ratio of these isomers will depend on the reaction conditions and the stereoselectivity of the reduction step.

Diagram: Synthesis and Stereoisomers of N,3-dimethylcyclohexanamine

G ketone 3-Methylcyclohexanone imine Imine Intermediate ketone->imine + CH3NH2 - H2O amine Methylamine (CH3NH2) amine->imine cis_trans Mixture of cis and trans N,3-dimethylcyclohexanamine imine->cis_trans Reduction (e.g., H2, Pd/C) salt N,3-dimethylcyclohexanamine HCl (Diastereomeric Mixture) cis_trans->salt + HCl hcl HCl hcl->salt

Caption: Reductive amination of 3-methylcyclohexanone yields a mixture of diastereomers.

Troubleshooting Guide: Purification and Salt Formation

Problem 1: Difficulty in isolating the free amine by distillation.

  • Potential Cause: Similar boiling points of the cis and trans isomers.

    • Solution:

      • Fractional distillation under reduced pressure may provide some separation, but complete separation is unlikely.

      • Consider alternative purification methods such as chromatography for small-scale purification to isolate analytical standards of each isomer.

  • Potential Cause: Presence of unreacted 3-methylcyclohexanone or 3-methylcyclohexanol.

    • Solution:

      • An acidic wash during workup will extract the amine into the aqueous phase, leaving the ketone and alcohol in the organic phase. Subsequent basification of the aqueous layer will recover the free amine.

Problem 2: Poor yield or purity of the hydrochloride salt upon crystallization.

  • Potential Cause: The diastereomeric mixture may form a eutectic or have complex solubility behavior, hindering crystallization.

    • Solution:

      • Screen a variety of solvents and solvent mixtures for crystallization. A mixture of an alcohol (e.g., isopropanol) and a less polar solvent (e.g., diethyl ether or heptane) is often effective for precipitating amine hydrochlorides.

      • Seeding with a pure crystal of one of the diastereomers (if available) may induce selective crystallization.

  • Potential Cause: The presence of impurities inhibits crystal formation.

    • Solution:

      • Ensure the free amine is of high purity before attempting salt formation.

      • Consider a purification step of the free amine, such as distillation, even if it doesn't separate the diastereomers, to remove other impurities.

  • Potential Cause: The hydrochloride salt is highly soluble in the chosen solvent.

    • Solution:

      • Use a less polar solvent or an anti-solvent to induce precipitation.

      • Ensure the HCl source is anhydrous (e.g., HCl gas or a solution of HCl in an anhydrous solvent like isopropanol or diethyl ether) to avoid introducing water, which can increase the solubility of the salt.[4]

Section 3: Scale-Up Challenges

Transitioning from the laboratory to a pilot plant or full-scale production introduces a new set of challenges related to safety, equipment, and process control.

FAQ 3: What are the primary safety concerns when scaling up the production of N,3-dimethylcyclohexanamine hydrochloride?
  • Thermal Runaway: Reductive amination, particularly with catalytic hydrogenation, is an exothermic process. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a thermal runaway.

  • Handling of Hazardous Materials:

    • Hydrogen: Highly flammable and can form explosive mixtures with air. Requires specialized handling and equipment.

    • Catalysts: Some hydrogenation catalysts (e.g., Raney Nickel, dry Pd/C) can be pyrophoric and ignite upon contact with air.

    • Reagents: Methylamine is a flammable and corrosive gas/liquid. Hydrogen chloride is a corrosive gas.

  • Waste Streams: The quenching of large quantities of hydride reagents can generate significant volumes of hydrogen gas. Aqueous waste streams may contain boric acid and, in the case of NaBH₃CN, cyanide, requiring specialized treatment. A near-miss incident has been reported due to unexpected gas generation from the slow reaction of boric acid with a bicarbonate quench.[5]

Troubleshooting Guide: Scale-Up Operations

Problem 1: Difficulty in controlling the reaction temperature.

  • Potential Cause: Inadequate heat transfer in a large reactor. The surface area-to-volume ratio decreases as the reactor size increases.

    • Solution:

      • Ensure the reactor has an efficient cooling system (e.g., jacketed vessel with a high-flow-rate coolant).

      • Control the rate of addition of the limiting reagent to manage the rate of heat generation.

      • For catalytic hydrogenation, the rate of hydrogen uptake can be controlled by adjusting the hydrogen pressure and agitation speed.

Problem 2: Catalyst handling and filtration issues.

  • Potential Cause: Pyrophoric nature of the catalyst.

    • Solution:

      • Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

      • Keep the catalyst wetted with solvent to prevent exposure to air.

  • Potential Cause: Slow filtration of the catalyst post-reaction.

    • Solution:

      • Use a filter aid (e.g., Celite®) to improve filtration rates.

      • Ensure the catalyst particles are not too fine, which can clog the filter medium.

Diagram: Key Scale-Up Considerations and Workflow

G cluster_0 Synthesis Stage cluster_1 Work-up and Isolation cluster_2 Purification and Final Product cluster_3 Key Challenges start 3-Methylcyclohexanone + Methylamine reaction Reductive Amination (Catalytic Hydrogenation) start->reaction monitoring monitoring reaction->monitoring Monitor: Temp, Pressure, H2 uptake challenge1 Thermal Management reaction->challenge1 filtration Catalyst Filtration (Inert Atmosphere) monitoring->filtration extraction Aqueous Work-up (Acid/Base Extraction) filtration->extraction challenge2 Catalyst Handling filtration->challenge2 distillation Distillation of Free Amine (Diastereomer Mixture) extraction->distillation challenge4 Waste Management extraction->challenge4 salt_formation Salt Formation with HCl distillation->salt_formation crystallization Crystallization salt_formation->crystallization drying Drying crystallization->drying challenge3 Diastereomer Separation crystallization->challenge3 final_product N,3-dimethylcyclohexanamine HCl drying->final_product

Caption: A workflow highlighting critical stages and challenges in scaling up production.

References

  • Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.
  • Martinez-Vargas, A., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
  • Erian, A. W., & Fadda, A. A. (2014). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.).
  • Li, Z., et al. (2022). Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity. Industrial & Engineering Chemistry Research, 61(4), 1637-1647.
  • Scribd. (n.d.).
  • Beilstein Journals. (2023).
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  • ResearchGate. (n.d.).
  • Wang, D., et al. (2019). Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics. ACS Sustainable Chemistry & Engineering, 7(15), 13137-13145.
  • PubChem. (n.d.). N,N-Dimethylcyclohexylamine.
  • Koel, B. E., et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
  • ResearchGate. (2019).
  • Shete, A. S., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology, 64(8), 1159-1171.
  • ScholarWorks at WMU. (1962). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • Refining Online. (n.d.). Amine Basic Practices Guidelines.
  • Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each of the following compounds can be synthesized.
  • Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Journal of Organic Chemistry. (1971).
  • Diva. (2022).
  • White Rose Research Online. (2022).
  • YouTube. (2020). Troubleshooting Foaming in an Amine Plant.
  • PubMed. (2022). Highly Selective Separation of cis- over trans-1,2-Dimethylcyclohexane Isomers by Nonporous Adaptive Crystals of Pillar[ n]arenes.
  • PubMed. (2021).
  • American Chemical Society. (2023). Catalyst-Free and Room-Temperature Synthesis of Reprocessable Nonisocyanate Polythiourethane Foams via Self-Induced Exothermic A.
  • Google Patents. (n.d.).
  • Quora. (2018). What will a reaction between methyl amine and cylclohexane give?.
  • ResearchGate. (2023). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes.
  • PMC. (2022).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,...
  • Scribd. (n.d.). Steps For Troubleshooting Amine Sweetening Plants": Title: ".
  • Synfacts. (2023).
  • ResearchGate. (2023). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.
  • PubMed. (2013). Aerobic dehydrogenation of cyclohexanone to cyclohexenone catalyzed by Pd(DMSO)2(TFA)2: evidence for ligand-controlled chemoselectivity.
  • American Chemical Society. (2023).
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of N,3-dimethylcyclohexanamine Hydrochloride

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of key analytical techniques for the structural validation of N,3-dimethylcyclohexanamine hydrochloride, a substituted cyclic amine of interest in pharmaceutical and chemical research. Beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to ensure trustworthy and self-validating protocols.

The Criticality of Structural Validation

N,3-dimethylcyclohexanamine hydrochloride possesses multiple stereoisomers due to the chiral centers at the 1 and 3 positions of the cyclohexane ring. The presence of different stereoisomers can lead to significant variations in pharmacological activity, toxicity, and overall therapeutic efficacy. Therefore, a comprehensive structural validation is not merely a procedural step but a critical component of quality control and drug safety. This guide will explore a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to build a complete and irrefutable structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the elucidation of molecular structure. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemical arrangement of the molecule.

¹H NMR: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

  • Sample Preparation: Dissolve 5-10 mg of N,3-dimethylcyclohexanamine hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical; D₂O is often preferred for amine hydrochlorides as the acidic N-H proton will exchange with deuterium, simplifying the spectrum.

  • Internal Standard: Add a small amount of an internal standard, such as Trimethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

For N,3-dimethylcyclohexanamine hydrochloride, we expect to see distinct signals for the N-methyl protons, the C3-methyl protons, the methine proton at C1, the methine proton at C3, and the methylene protons of the cyclohexane ring. The chemical shifts and coupling patterns will be indicative of the axial or equatorial positions of the substituents, providing crucial stereochemical information.[1][2] The proton on the nitrogen will likely be a broad singlet due to exchange with the solvent and quadrupolar relaxation from the nitrogen atom.[3]

¹³C NMR: Visualizing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the number and types of carbon atoms in a molecule.

The sample preparation and instrument setup are similar to ¹H NMR. However, ¹³C NMR experiments require a longer acquisition time due to the low natural abundance of the ¹³C isotope. Decoupling techniques are typically used to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

The ¹³C NMR spectrum of N,3-dimethylcyclohexanamine hydrochloride will show distinct signals for the N-methyl carbon, the C3-methyl carbon, the C1 and C3 carbons, and the remaining methylene carbons of the cyclohexane ring. The chemical shifts of the ring carbons are particularly sensitive to the stereochemistry of the substituents.[4][5] For instance, an axial methyl group will cause a shielding (upfield shift) of the γ-carbons compared to an equatorial methyl group.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: As a solid salt, the sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample.

The FTIR spectrum of N,3-dimethylcyclohexanamine hydrochloride will exhibit characteristic absorption bands:

  • N-H Stretching: A broad band in the region of 2700-2250 cm⁻¹ is characteristic of the N-H stretch in a secondary amine salt. This broadness is due to hydrogen bonding.

  • C-H Stretching: Bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and cyclohexyl groups.

  • N-H Bending: A band around 1600-1500 cm⁻¹ can be attributed to the N-H bending vibration.

  • C-N Stretching: The C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of bands that is unique to the molecule.

Changes in the position and shape of these bands can provide clues about the intermolecular interactions and the overall structure.[6][7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For the volatile free base, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The hydrochloride salt would need to be neutralized to the free amine before injection.

  • Sample Preparation: Dissolve a small amount of the free amine in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation:

    • Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program to separate the components of the sample.

  • MS Analysis:

    • The eluting compounds from the GC are introduced into the mass spectrometer.

    • Ionize the molecules using Electron Ionization (EI) or a softer ionization technique like Chemical Ionization (CI).

    • Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

  • Molecular Ion Peak (M⁺•): The peak corresponding to the intact ionized molecule provides the molecular weight. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8]

  • Fragmentation Pattern: The fragmentation pattern is a unique fingerprint of the molecule. For cyclic amines, a characteristic α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is expected, leading to the formation of a stable iminium ion.[9][10] Analysis of these fragments helps to piece together the structure of the original molecule.[11]

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Chiral Separation

HPLC is a versatile technique used for the separation, identification, and quantification of components in a mixture. For N,3-dimethylcyclohexanamine hydrochloride, HPLC is crucial for assessing purity and for separating its stereoisomers.

Purity Assessment by Reversed-Phase HPLC
  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled to ensure the analyte is in a consistent ionic state.

  • Column: Use a reversed-phase column (e.g., C18 or C8).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Instrument Setup:

    • Set the flow rate (e.g., 1 mL/min).

    • Set the column temperature.

    • Set the detector wavelength (UV detection may be challenging for this compound due to the lack of a strong chromophore; derivatization or alternative detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) may be necessary).

  • Analysis: Inject the sample and record the chromatogram.

The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, and precision.[12][13][14]

Chiral Separation by HPLC

Due to the presence of two chiral centers, N,3-dimethylcyclohexanamine can exist as four stereoisomers (two pairs of enantiomers). Chiral HPLC is essential to separate and quantify these isomers.

  • Chiral Stationary Phase (CSP): Select an appropriate chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.[15][16][17]

  • Mobile Phase: The mobile phase for chiral separations is often a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the stereoisomers.

  • Analysis: Inject the sample and record the chromatogram.

The relative peak areas in the chiral chromatogram will indicate the enantiomeric and diastereomeric purity of the sample.

Comparative Summary of Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, stereochemistryHighly detailed structural information, non-destructiveCan have complex spectra, requires pure sample
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR, good for stereochemical analysisLower sensitivity than ¹H NMR, longer acquisition times
FTIR Functional groups presentRapid, non-destructive, easy to useProvides limited structural information, not suitable for complex mixtures
MS Molecular weight, fragmentation patternHigh sensitivity, provides molecular formula with high resolution MSCan cause extensive fragmentation, may not show molecular ion
HPLC Purity, number of components, stereoisomer separationQuantitative, highly versatile for separationMay require derivatization for detection, method development can be time-consuming

Workflow and Data Integration

A robust structural validation of N,3-dimethylcyclohexanamine hydrochloride relies on the integration of data from multiple analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Workflow cluster_confirmation Final Confirmation Synthesis Synthesized N,3-dimethylcyclohexanamine HCl NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry (GC-MS of free base) Synthesis->MS HPLC HPLC (Purity & Chiral Separation) Synthesis->HPLC Confirmation Confirmed Structure NMR->Confirmation FTIR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Integrated workflow for the structural validation of N,3-dimethylcyclohexanamine hydrochloride.

Conclusion

The structural validation of N,3-dimethylcyclohexanamine hydrochloride is a multi-faceted process that requires a synergistic approach. By combining the detailed structural insights from NMR, the functional group information from FTIR, the molecular weight and fragmentation data from MS, and the purity and stereoisomeric separation from HPLC, a comprehensive and irrefutable structural assignment can be achieved. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently and accurately characterize this and similar molecules, ensuring the integrity and reliability of their scientific endeavors.

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Comparative

A Senior Application Scientist's Guide to Confirming the Purity of N,3-dimethylcyclohexanamine hydrochloride via HPLC

For researchers, scientists, and professionals in drug development, the purity of chemical entities is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. N,3-dimethylc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical entities is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. N,3-dimethylcyclohexanamine hydrochloride, a substituted cycloalkylamine, finds its utility in various synthetic pathways, making the confirmation of its purity a critical checkpoint. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this purpose and contrasts it with Gas Chromatography (GC), offering the insights needed to make informed analytical choices.

The analysis of small, aliphatic amines like N,3-dimethylcyclohexanamine presents a distinct set of challenges. The molecule lacks a significant UV-absorbing chromophore, rendering standard UV-Vis HPLC detection inefficient. Furthermore, its basic nature can lead to poor peak shape and retention on traditional silica-based reversed-phase columns due to strong interactions with residual silanols. Therefore, a successful analytical strategy must directly address these issues.

Part 1: The Recommended HPLC Approach: Ion-Pairing Chromatography with Charged Aerosol Detection (CAD)

To overcome the challenges associated with N,3-dimethylcyclohexanamine analysis, we propose an Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method coupled with a universal detector, such as a Charged Aerosol Detector (CAD).

The Rationale:

  • Addressing Retention and Peak Shape: Ion-pairing chromatography is a technique used for polar, ionizable compounds that show little or no retention on standard reversed-phase columns.[1] An ion-pairing reagent, typically an alkyl sulfonate with a charge opposite to the analyte, is added to the mobile phase.[2][3] This reagent forms a neutral ion-pair with the protonated amine, which is then retained and separated by the non-polar stationary phase. This approach mitigates peak tailing and provides tunable retention.

  • Overcoming Lack of Chromophore: Since N,3-dimethylcyclohexanamine lacks a chromophore, a universal detector is necessary. A Charged Aerosol Detector (CAD) is an excellent choice as it can detect any non-volatile and many semi-volatile analytes, with a response that is largely independent of the analyte's chemical properties.[4][5][6] The detector nebulizes the column eluent, evaporates the solvent to form analyte particles, and then charges these particles, which are subsequently measured by an electrometer.[4] This provides a response directly related to the mass of the analyte.[4][7]

Experimental Protocol: IP-RP-HPLC-CAD

This protocol is a self-validating system designed for robustness and reproducibility.

Instrumentation and Reagents:

  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (e.g., Thermo Scientific™ Corona™ Veo™).[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Heptafluorobutyric acid (HFBA) in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Standard Preparation: Prepare a stock solution of N,3-dimethylcyclohexanamine hydrochloride reference standard in Mobile Phase A at 1 mg/mL. Create working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Gradient Program 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B (equilibration)
CAD Settings Evaporation Temperature: 35 °C; Nebulizer Gas: Nitrogen at 35 psi
Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Sample/ Standard S2 Dissolve in Mobile Phase A S1->S2 S3 Filter (0.45 µm) S2->S3 I Inject into HPLC System S3->I C Separation on C18 Column (Ion-Pairing) I->C D Detection by CAD C->D P Chromatogram Generation D->P A Peak Integration & Area % Calculation P->A R Purity Report A->R

Caption: HPLC-CAD workflow for purity analysis.

Data Interpretation and Purity Calculation

The purity of the N,3-dimethylcyclohexanamine hydrochloride sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all impurities have a similar response factor in the CAD, which is a reasonable assumption for structurally similar, non-volatile compounds.[8]

Part 2: Comparative Analysis: HPLC-CAD vs. Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography (GC) is another common technique for the analysis of volatile and semi-volatile compounds, and it is frequently used for amine analysis.[9][10][11][12] A comparison with GC-FID highlights the strengths and weaknesses of each approach for this specific application.

GC-FID Methodology Overview:

GC analysis of amines can be challenging due to their polar and basic nature, which can cause peak tailing due to adsorption onto the column.[10] This often necessitates the use of specialized, base-deactivated columns or derivatization of the amine to a less polar form before analysis. For N,3-dimethylcyclohexanamine, direct injection on a suitable column is possible, with detection by a Flame Ionization Detector (FID), which is a robust and universal detector for organic compounds.

Comparative Guide:

FeatureHPLC with CADGC with FID
Principle Liquid-phase separation based on partitioning between a liquid mobile phase and a solid stationary phase.Gas-phase separation based on partitioning between a carrier gas and a liquid or solid stationary phase.
Sample Volatility Required for non-volatile and many semi-volatile analytes.[6]Requires volatile or semi-volatile analytes that can be vaporized without decomposition.
Derivatization Not required for detection with CAD. Ion-pairing agent is an additive, not a chemical modification.May be required to improve volatility and peak shape for polar amines.[13]
Detection Charged Aerosol Detector (CAD) provides near-uniform response for non-volatile compounds.[8]Flame Ionization Detector (FID) provides good response for hydrocarbons but can be less sensitive for highly substituted compounds.
Sensitivity High sensitivity, often in the low nanogram range on-column.[7]High sensitivity, typically in the picogram range for hydrocarbons.
Resolution Excellent resolution achievable through manipulation of mobile phase composition and stationary phase chemistry.Very high resolution, especially with capillary columns.
Sample Throughput Moderate, with typical run times of 20-40 minutes including equilibration.Can be faster for simple mixtures, but may require longer run times for complex samples or temperature programming.
Instrumentation Cost HPLC systems with CAD can have a higher initial cost.GC-FID systems are generally less expensive.
Solvent Consumption Higher consumption of organic solvents and aqueous buffers.Primarily uses carrier gases (e.g., Helium, Hydrogen), with minimal solvent use for sample preparation.

Expert Insights and Recommendations:

  • For Routine Purity Checks: The proposed HPLC-CAD method is superior for routine quality control of N,3-dimethylcyclohexanamine hydrochloride. Its major advantage is the direct analysis of the salt form without derivatization, which simplifies sample preparation and reduces potential sources of error. The near-uniform response of the CAD for the parent compound and any related, non-volatile impurities provides a more accurate purity assessment via the area percent method.

  • For Identification of Volatile Impurities: GC-FID (or GC-MS) would be the preferred method if the goal is to identify and quantify volatile impurities that may be present from the synthesis process (e.g., residual solvents or starting materials). Headspace GC can be particularly effective for this purpose.[14]

  • Alternative HPLC Detection: If a CAD is not available, pre-column derivatization to attach a chromophore or fluorophore to the amine is a viable, albeit more complex, alternative for HPLC with UV or fluorescence detection.[13][15][16][17][18] Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for this purpose.[13][16] However, this introduces extra steps and potential for variability.

Conclusion

Confirming the purity of N,3-dimethylcyclohexanamine hydrochloride requires a thoughtful analytical approach that directly addresses its chemical properties. While both HPLC and GC are powerful separation techniques, the use of Ion-Pair Reversed-Phase HPLC coupled with Charged Aerosol Detection offers the most direct, robust, and accurate method for determining the purity of the non-volatile salt form. It eliminates the need for derivatization, provides excellent resolution and sensitivity, and is well-suited for a quality control environment. GC-FID remains a valuable complementary technique, particularly for the analysis of volatile process-related impurities. The choice between these methods should be guided by the specific analytical goals, available instrumentation, and the nature of the potential impurities being investigated.

References

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  • HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde | Request PDF. ResearchGate. [Link]

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Validation

A Methodological Guide to Benchmarking the Performance of N,3-dimethylcyclohexanamine Hydrochloride and Its Analogs

Introduction N,3-dimethylcyclohexanamine hydrochloride is a substituted aliphatic amine whose pharmacological and performance characteristics are not extensively documented in peer-reviewed literature.[1][2][3] Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,3-dimethylcyclohexanamine hydrochloride is a substituted aliphatic amine whose pharmacological and performance characteristics are not extensively documented in peer-reviewed literature.[1][2][3] Its structural similarity to other cyclohexylamine compounds, some of which exhibit activity as central nervous system (CNS) modulators, suggests a potential for interaction with neuronal signaling pathways.[4][5][6] This guide serves not as a repository of existing data, but as a methodological framework for researchers and drug development professionals to conduct a robust, objective, and reproducible performance assessment of this compound.

As a Senior Application Scientist, my objective is to move beyond simple protocol recitation. This document outlines the causality behind experimental choices, establishes self-validating workflows, and provides the necessary tools to benchmark N,3-dimethylcyclohexanamine hydrochloride against relevant pharmacological agents. We will operate under the hypothesis that its primary mechanism of action, like many related amines, involves the modulation of monoamine transporters. Therefore, "performance" will be defined by its potency and selectivity as an inhibitor of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Section 1: Foundational Integrity - Physicochemical Characterization

Before any functional or performance assay, the identity, purity, and structural integrity of the test article must be unequivocally established. This is a non-negotiable first step to ensure data trustworthiness. The hydrochloride salt form suggests good water solubility, making it suitable for aqueous buffer systems used in subsequent biological assays.[2]

Protocol 1.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: This protocol establishes the purity of the sample by separating the primary compound from any potential impurities, such as synthesis precursors or degradation products. A high-purity sample (>98%) is essential for accurate determination of potency in biological assays.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve N,3-dimethylcyclohexanamine HCl in a suitable solvent (e.g., 70:30 Water:Methanol) to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize a reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% Solvent B.

    • 2-17 min: Linear gradient from 5% to 95% Solvent B.

    • 17-19 min: Hold at 95% Solvent B.

    • 19-20 min: Return to 5% Solvent B.

    • 20-25 min: Re-equilibration at 5% Solvent B.

  • Detection: UV Detector at 210 nm (as aliphatic amines lack strong chromophores, low UV is necessary).

  • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 1.2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: This experiment confirms the molecular weight of the parent compound (N,3-dimethylcyclohexanamine), ensuring the sample is indeed the correct substance.[1]

Step-by-Step Methodology:

  • System: Couple the HPLC system described above to an electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Expected Mass: The parent free base has a molecular formula of C₈H₁₇N and a molecular weight of 127.23 g/mol .[1] The expected monoisotopic mass for the protonated molecule [C₈H₁₈N]⁺ is approximately 128.14 m/z.

  • Analysis: Confirm the presence of the target m/z in the mass spectrum corresponding to the major peak observed in the chromatogram.

Table 1: Summary of Physicochemical Properties & Expected Analytical Results
ParameterExpected ValueSource
Molecular Formula (HCl Salt)C₈H₁₈ClN[2]
Molecular Weight (HCl Salt)163.69 g/mol [2][3]
Molecular Formula (Free Base)C₈H₁₇N[1]
Molecular Weight (Free Base)127.23 g/mol [1]
HPLC Purity (Target)>98%Standard Practice
LC-MS [M+H]⁺ (m/z)~128.14Calculated

Section 2: Performance Benchmarking - Monoamine Transporter Inhibition

The core of our performance assessment is to quantify the interaction of N,3-dimethylcyclohexanamine HCl with the primary targets for CNS stimulants: DAT, NET, and SERT. We will use an in vitro radioligand uptake inhibition assay, a gold-standard method for determining compound potency (IC₅₀) and selectivity.[7][8]

Selection of Comparators & Controls

To contextualize the performance of our target compound, we must benchmark it against well-characterized reference compounds.

  • Positive Controls (Broad Activity): Cocaine (non-selective DAT/NET/SERT inhibitor), Methylphenidate (DAT/NET selective inhibitor).

  • Selective Controls: GBR-12909 (highly selective DAT inhibitor), Desipramine (selective NET inhibitor), Fluoxetine (selective SERT inhibitor).

  • Structural Analog (Hypothetical): 1,3-Dimethylamylamine (1,3-DMAA) - a simple aliphatic amine previously used in supplements.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the monoamine transporter uptake inhibition assay.

G cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Acquisition & Analysis culture 1. Culture HEK293 cells stably expressing hDAT, hNET, or hSERT plate 2. Plate cells in 96-well plates culture->plate add_cpd 3. Add test compounds (N,3-DMCHA & comparators) at varying concentrations plate->add_cpd add_radio 4. Add radiolabeled substrate ([³H]DA, [³H]NE, or [³H]5-HT) add_cpd->add_radio incubate 5. Incubate to allow uptake add_radio->incubate terminate 6. Terminate uptake & lyse cells incubate->terminate count 7. Quantify radioactivity via scintillation counting terminate->count calc 8. Calculate % Inhibition and determine IC₅₀ values count->calc report Performance Profile: Potency & Selectivity calc->report

Caption: Workflow for the radioligand uptake inhibition assay.

Protocol 2.1: In Vitro Monoamine Transporter Uptake Inhibition Assay

Rationale: This protocol directly measures the functional consequence of a compound's interaction with a transporter—its ability to inhibit the uptake of the transporter's native substrate. The resulting IC₅₀ value is a robust measure of potency. This method is adapted from established procedures.[7][8][9]

Step-by-Step Methodology:

  • Cell Culture: Maintain Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT in appropriate culture media. Plate 40,000-60,000 cells per well in 96-well plates and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare serial dilutions (e.g., 11-point, 1:3 dilution) of N,3-dimethylcyclohexanamine HCl and all comparator compounds in Krebs-Ringer-HEPES (KRH) buffer. Final concentrations should typically range from 1 nM to 100 µM.

  • Assay Initiation:

    • Wash cell plates once with KRH buffer.

    • Add 50 µL of KRH buffer containing the test compounds (or vehicle for total uptake control) to the appropriate wells.

    • For non-specific uptake control wells, add a high concentration of a known inhibitor (e.g., 10 µM GBR-12909 for DAT).

    • Pre-incubate the plate for 10-20 minutes at room temperature.

  • Radioligand Addition: Add 50 µL of KRH buffer containing the radiolabeled substrate to all wells to initiate the uptake reaction.

    • For DAT assays: [³H]Dopamine (final concentration ~5-15 nM).

    • For NET assays: [³H]Norepinephrine (final concentration ~5-15 nM).

    • For SERT assays: [³H]Serotonin ([³H]5-HT) (final concentration ~5-15 nM).

  • Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at room temperature. This time must be kept consistent across all experiments.

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the wells 3 times with ice-cold KRH buffer using a plate washer.

    • Add 100 µL of lysis buffer (e.g., 1% SDS) to each well to solubilize the cells and release the internalized radioactivity.

  • Quantification: Add 150 µL of scintillation cocktail to each well, seal the plate, and quantify the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each concentration relative to the vehicle (0% inhibition) and non-specific uptake (100% inhibition) controls.

    • Use a non-linear regression model (log[inhibitor] vs. response) in software like GraphPad Prism to calculate the IC₅₀ value for each compound at each transporter.

Table 2: Hypothetical Performance Benchmark Data

This table represents the type of data generated from the above protocol, allowing for direct comparison. Note: These are illustrative values for demonstration purposes.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)NET/DAT SelectivitySERT/DAT Selectivity
N,3-DMCHA (Test) 150 85 2,500 0.57 16.7
Cocaine2501103000.441.2
Methylphenidate9540>10,0000.42>105
GBR-12909153504,00023.3266.7
1,3-DMAA900750>50,0000.83>55

Section 3: Interpretation and Scientific Context

Logical Framework for Performance Assessment

The data gathered allows for a multi-faceted assessment of performance, moving from fundamental properties to functional impact.

G cluster_input Foundation cluster_exp Experimental Data cluster_output Performance Profile purity Purity & Identity (HPLC, LC-MS) ic50 Potency Data (IC₅₀ at DAT, NET, SERT) purity->ic50 potency Absolute Potency (Comparison of IC₅₀ values) ic50->potency selectivity Selectivity Profile (Ratio of IC₅₀ values) ic50->selectivity

Caption: Logical flow from characterization to performance profile.

Analyzing the Hypothetical Data
  • Potency: N,3-dimethylcyclohexanamine HCl (IC₅₀ = 150 nM at DAT) appears more potent than Cocaine and 1,3-DMAA at the dopamine transporter, but less potent than Methylphenidate and the highly selective GBR-12909. Its most potent activity is at the norepinephrine transporter (IC₅₀ = 85 nM).

  • Selectivity: The compound shows a clear preference for DAT and NET over SERT (SERT/DAT selectivity ratio of ~17). It has a slight preference for NET over DAT (NET/DAT ratio of 0.57), a profile somewhat similar to Methylphenidate and Cocaine. This profile suggests it is unlikely to have strong serotonin-related effects at concentrations where it impacts dopamine and norepinephrine.

  • Comparative Performance: Compared to the structurally simpler 1,3-DMAA, N,3-dimethylcyclohexanamine HCl demonstrates significantly higher potency at both DAT and NET. Its profile is distinct from a highly selective agent like GBR-12909 and a non-selective agent like Cocaine. Its closest comparator in this hypothetical dataset is Methylphenidate, though it is less potent.

Conclusion

While public data on N,3-dimethylcyclohexanamine hydrochloride is scarce, its performance can be rigorously and objectively benchmarked using established analytical and pharmacological methods. This guide provides a comprehensive framework for such an evaluation. By first ensuring sample integrity through physicochemical analysis and then quantifying its functional activity at monoamine transporters relative to known standards, a clear and reliable performance profile can be established. This methodological approach ensures that any subsequent research or development decisions are based on a foundation of sound, reproducible science.

References

  • PubChem. N,3-dimethylcyclohexan-1-amine | C8H17N | CID 16771259. Available from: [Link]

  • Ataman Kimya. DIMETHYLCYCLOHEXYLAMINE. Available from: [Link]

  • PubChem. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415. Available from: [Link]

  • PubChem. N,3-dimethylcyclohexanamine hydrochloride | C8H18ClN | CID 45286057. Available from: [Link]

  • NIST. Cyclohexanamine, N,N-dimethyl-. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • Pelletier R, et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. Available from: [Link]

  • Sakloth F, et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1605-1614. Available from: [Link]

  • Wikipedia. Cyclohexylamine. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Available from: [Link]

  • Shukla A, et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit 1.22. Available from: [Link]

  • Taylor & Francis. Cyclohexylamine – Knowledge and References. Available from: [Link]

  • Lohr KM, et al. (2014). Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo. PNAS, 111(27), 9977-9982. Available from: [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. CYCLOHEXYLAMINE. Available from: [Link]

  • Google Patents. HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine.
  • ResearchGate. Mechanism of action of arylcyclohexylamine derivatives. Available from: [Link]

Sources

Comparative

A Comparative Guide to Assessing the Efficacy of N,3-dimethylcyclohexanamine Hydrochloride: An Investigative Roadmap

Introduction N,3-dimethylcyclohexanamine hydrochloride is a substituted cyclohexylamine derivative whose pharmacological profile is not extensively documented in peer-reviewed literature. Its structural similarity to oth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,3-dimethylcyclohexanamine hydrochloride is a substituted cyclohexylamine derivative whose pharmacological profile is not extensively documented in peer-reviewed literature. Its structural similarity to other monoaminergic agents suggests a potential for psychostimulant activity, yet a comprehensive evaluation of its in vitro and in vivo efficacy is currently absent. This guide is intended for researchers, scientists, and drug development professionals. It serves as an investigative roadmap, outlining the essential experimental framework required to systematically characterize the efficacy of this compound.

Due to the lack of published data for N,3-dimethylcyclohexanamine hydrochloride, this document will not present existing results. Instead, it will provide a detailed, protocol-driven comparison of the methodologies used to evaluate such compounds, using well-established psychostimulants like cocaine and amphetamine as benchmarks for hypothetical data. This approach ensures scientific integrity by establishing a self-validating system for future research endeavors.

Part 1: In Vitro Efficacy Assessment - Unveiling the Molecular Targets

The foundational step in characterizing any potential psychostimulant is to determine its interaction with the primary targets for this drug class: the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The relative affinity and functional activity at these transporters will dictate the compound's likely neurochemical and behavioral profile.

Core In Vitro Assays

Two primary types of assays are indispensable for this initial characterization:

  • Radioligand Binding Assays: These assays quantify the affinity of N,3-dimethylcyclohexanamine hydrochloride for DAT, NET, and SERT. The principle relies on competitive displacement of a known high-affinity radiolabeled ligand from the transporter protein by the test compound. The resulting inhibition constant (Ki) is a measure of binding affinity.

  • Synaptosomal Uptake Inhibition Assays: These functional assays measure the ability of the compound to block the reuptake of neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into isolated nerve terminals (synaptosomes). The half-maximal inhibitory concentration (IC₅₀) provides a measure of the compound's potency as a reuptake inhibitor.

The combination of these assays is crucial. A compound might bind to a transporter (as shown by a low Ki) but not inhibit its function, or it could be a substrate (a releaser) rather than a blocker.

Experimental Protocol: Monoamine Transporter Binding Assay

This protocol describes a representative radioligand binding assay for the dopamine transporter. Similar protocols would be employed for NET and SERT, substituting the appropriate cell lines and radioligands.

Objective: To determine the binding affinity (Ki) of N,3-dimethylcyclohexanamine hydrochloride for the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT.

  • [³H]WIN 35,428 (a high-affinity DAT ligand).

  • N,3-dimethylcyclohexanamine hydrochloride.

  • Cocaine hydrochloride (as a positive control).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK-hDAT cells to confluence, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine cell membranes (typically 10-20 µg protein/well), a fixed concentration of [³H]WIN 35,428 (near its Kd value), and varying concentrations of N,3-dimethylcyclohexanamine hydrochloride or cocaine (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Defining Non-Specific Binding: A set of wells should contain a high concentration of a non-radiolabeled ligand (e.g., 10 µM GBR 12909) to determine the amount of non-specific binding of the radioligand.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate). Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical In Vitro Data Comparison

The table below illustrates how experimental data for N,3-dimethylcyclohexanamine hydrochloride would be presented and compared against known standards.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
N,3-dimethylcyclohexanamine HClTBDTBDTBDTBDTBDTBD
Cocaine (Reference)150200350250300500
Amphetamine (Reference)1000200>10,00050 (Releaser)10 (Releaser)>5,000
TBD: To Be Determined

Interpretation of Hypothetical Outcomes:

  • Cocaine-like Profile: If N,3-dimethylcyclohexanamine HCl shows comparable Ki and IC₅₀ values across all three transporters, it would suggest a non-selective reuptake inhibitor profile similar to cocaine.

  • DAT-Selective Profile: Low Ki and IC₅₀ values for DAT with significantly higher values for NET and SERT would indicate a selective dopamine reuptake inhibitor.

  • Amphetamine-like Profile: High Ki values but low IC₅₀ values in uptake assays (especially if confirmed as a releaser in further functional assays) would suggest an amphetamine-like mechanism.

InVitro_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Further Characterization Start N,3-dimethylcyclohexanamine HCl Binding Radioligand Binding Assays (DAT, NET, SERT) Start->Binding Determine Affinity (Ki) Uptake Synaptosomal Uptake Assays (DAT, NET, SERT) Start->Uptake Determine Potency (IC50) Analysis Calculate Ki and IC50 Values Compare DAT:NET:SERT Ratios Binding->Analysis Uptake->Analysis Profile Define Transporter Profile (e.g., Selective vs. Non-selective) Analysis->Profile Releaser Substrate/Releaser Assay (If indicated by data) Profile->Releaser Ambiguous Profile (e.g., High Ki, Low IC50) Proceed Proceed to In Vivo Studies Profile->Proceed Clear Inhibitor Profile Releaser->Proceed

In Vitro Screening Workflow

Part 2: In Vivo Efficacy Assessment - From Molecular Action to Behavioral Outcomes

Positive results from in vitro assays provide a strong rationale for proceeding to in vivo studies. These experiments aim to determine if the molecular activity of N,3-dimethylcyclohexanamine hydrochloride translates into a measurable physiological and behavioral effect in a whole organism, typically a rodent model.

Core In Vivo Assays
  • Locomotor Activity (Open-Field Test): This is the primary behavioral assay for assessing stimulant activity. Psychostimulants characteristically increase spontaneous locomotor activity in rodents. This test measures parameters like distance traveled, speed, and time spent in the center of an open arena.

  • Drug Discrimination: This more sophisticated assay assesses the subjective effects of a drug. Animals are trained to press one of two levers to receive a reward, depending on whether they were administered a known drug (e.g., cocaine) or saline. Once trained, N,3-dimethylcyclohexanamine hydrochloride can be administered to see if the animals press the "drug" lever, indicating that it produces a similar internal state.

Experimental Protocol: Locomotor Activity Assay

Objective: To evaluate the effect of N,3-dimethylcyclohexanamine hydrochloride on spontaneous locomotor activity in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Open-field arenas (e.g., 40x40 cm) equipped with infrared beams or video tracking software.

  • N,3-dimethylcyclohexanamine hydrochloride dissolved in sterile saline.

  • Cocaine hydrochloride (as a positive control).

  • Vehicle (sterile saline).

Step-by-Step Methodology:

  • Acclimation: House the mice in the testing room for at least 1 hour before the experiment begins to reduce stress. Handle the mice for several days prior to testing to habituate them to the injection procedure.

  • Habituation: Place each mouse into the center of an open-field arena and allow it to explore freely for 30-60 minutes. This establishes a baseline level of activity and allows the initial exploratory drive to decrease.

  • Administration: After habituation, remove the mice from the arena, administer the assigned treatment (vehicle, cocaine, or a dose of N,3-dimethylcyclohexanamine hydrochloride) via intraperitoneal (i.p.) injection.

  • Testing: Immediately return the mice to the same arena and record locomotor activity for 60-120 minutes.

  • Dose-Response Curve: Test multiple doses of N,3-dimethylcyclohexanamine hydrochloride (e.g., 1, 3, 10, 30 mg/kg) to generate a full dose-response curve. A vehicle group and a positive control group (e.g., 10 mg/kg cocaine) should be included in each experiment.

  • Data Analysis: The tracking software will provide data on total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena. Analyze the data using ANOVA followed by post-hoc tests to compare the effects of different doses to the vehicle control.

Hypothetical In Vivo Data Comparison

The table below shows how locomotor data would be summarized.

Treatment (mg/kg, i.p.)Total Distance Traveled (meters in 60 min)
Vehicle (Saline)50 ± 5
N,3-dimethylcyclohexanamine HCl (1)TBD
N,3-dimethylcyclohexanamine HCl (3)TBD
N,3-dimethylcyclohexanamine HCl (10)TBD
Cocaine (10)250 ± 20
Data are presented as Mean ± SEM. TBD: To Be Determined.

Interpretation of Hypothetical Outcomes:

  • A dose-dependent increase in distance traveled that is statistically significant compared to the vehicle group would confirm psychostimulant-like efficacy in vivo.

  • The potency and efficacy could be compared to cocaine. For instance, if the 10 mg/kg dose of the test compound produces a similar effect to 10 mg/kg of cocaine, they would be considered to have similar efficacy at that dose.

InVivo_Workflow Start Positive In Vitro Data Locomotor Locomotor Activity Assay (Open-Field Test) Start->Locomotor Initial behavioral screen Decision_LMA Stimulant-like Activity Observed? Locomotor->Decision_LMA DrugDiscrim Drug Discrimination Assay (vs. Cocaine or Amphetamine) Decision_LMA->DrugDiscrim Yes Stop No In Vivo Efficacy (Re-evaluate In Vitro Data) Decision_LMA->Stop No Decision_DD Generalization to Training Drug? DrugDiscrim->Decision_DD Assess subjective effects Decision_DD->Stop No AbuseLiability Proceed to Abuse Liability Studies (e.g., Self-Administration) Decision_DD->AbuseLiability Yes (Full or Partial)

In Vivo Efficacy Testing Cascade

Part 3: Synthesizing the Evidence - The In Vitro to In Vivo Bridge

A successful investigation hinges on the logical connection between cellular and behavioral data. The in vitro profile should predict the in vivo outcome. For instance, if N,3-dimethylcyclohexanamine hydrochloride is a potent and selective DAT inhibitor in vitro, it would be expected to increase locomotor activity and substitute for cocaine in drug discrimination studies in vivo. Discrepancies between the two, such as potent in vitro activity but weak in vivo effects, could suggest poor pharmacokinetic properties (e.g., inability to cross the blood-brain barrier) and would necessitate further investigation.

This comprehensive, multi-stage approach ensures that the pharmacological profile of a novel compound like N,3-dimethylcyclohexanamine hydrochloride is built on a foundation of rigorous, validated, and causally linked experimental evidence.

References

As this guide outlines a hypothetical investigation, the references provided are to established methodologies and foundational concepts in psychostimulant research rather than to specific studies on N,3-dimethylcyclohexanamine hydrochloride.

  • Drug Discrimination in Animals. National Institute on Drug Abuse (NIDA). [Link]

  • Locomotor Activity. Hugo Sachs Elektronik. [Link]

  • Monoamine Transporter Assays. Rothman, R. B., et al. (2003). Amphetamine-Type Central Nervous System Stimulants Release Norepinephrine More Potently Than They Block Its Uptake. Journal of Pharmacology and Experimental Therapeutics, 307(1), 138-145. [Link]

  • Cheng-Prusoff Equation. Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • In Vitro Transporter Assay Methodologies. BioIVT. Drug Transporter Assays. [Link]

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